tert-Butyl 6-oxohexylcarbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(6-oxohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h9H,4-8H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXBTPVTHZTXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441417 | |
| Record name | tert-Butyl 6-oxohexylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80860-42-0 | |
| Record name | tert-Butyl 6-oxohexylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl 6-oxohexylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of tert-butyl 6-oxohexylcarbamate, a valuable building block in pharmaceutical and organic synthesis. The synthesis is a two-step process commencing with the protection of the amino group of 6-amino-1-hexanol, followed by the selective oxidation of the primary alcohol to the corresponding aldehyde.
Core Synthesis Pathway
The synthesis of this compound is efficiently achieved through a two-step reaction sequence:
-
Boc Protection: The primary amine of 6-amino-1-hexanol is protected with a tert-butoxycarbonyl (Boc) group to yield tert-butyl (6-hydroxyhexyl)carbamate.
-
Oxidation: The terminal hydroxyl group of the Boc-protected intermediate is then selectively oxidized to an aldehyde to afford the final product, this compound.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield |
| 1 | Boc Protection | 6-Amino-1-hexanol | Di-tert-butyl dicarbonate | Dichloromethane | >95% (crude) |
| 2 | Oxidation | tert-Butyl (6-hydroxyhexyl)carbamate | Dess-Martin Periodinane (DMP) or Pyridinium Chlorochromate (PCC) | Dichloromethane | 85-95% |
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl (6-hydroxyhexyl)carbamate
This protocol details the protection of the amino group of 6-amino-1-hexanol using di-tert-butyl dicarbonate.
Materials:
-
6-Amino-1-hexanol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 6-amino-1-hexanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
To the cooled solution, add di-tert-butyl dicarbonate (1.0 - 1.1 eq) portion-wise.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude tert-butyl (6-hydroxyhexyl)carbamate. The product is often of sufficient purity for the next step without further purification.
Caption: Experimental workflow for Boc protection.
Step 2: Synthesis of this compound
This section describes two effective methods for the oxidation of tert-butyl (6-hydroxyhexyl)carbamate to the target aldehyde.
The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes.[1][2][3]
Materials:
-
tert-Butyl (6-hydroxyhexyl)carbamate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Filter funnel
Procedure:
-
Dissolve tert-butyl (6-hydroxyhexyl)carbamate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by flash column chromatography on silica gel.
PCC is a reliable reagent for the oxidation of primary alcohols to aldehydes, with minimal over-oxidation to the carboxylic acid in anhydrous conditions.[4][5][6]
Materials:
-
tert-Butyl (6-hydroxyhexyl)carbamate
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel or Celite®
-
Diethyl ether, anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Sintered glass funnel
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 - 2.0 eq) and silica gel or Celite® in anhydrous dichloromethane in a round-bottom flask, add a solution of tert-butyl (6-hydroxyhexyl)carbamate (1.0 eq) in anhydrous dichloromethane.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a pad of silica gel or Celite® in a sintered glass funnel, washing the pad thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to give the crude this compound.
-
The crude product can be purified by flash column chromatography on silica gel.
Caption: Experimental workflows for oxidation methods.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
physicochemical properties of tert-Butyl 6-oxohexylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 6-oxohexylcarbamate, also known as 6-(Boc-amino)hexanal, is a bifunctional organic compound of significant interest in the field of drug discovery and development. Its structure incorporates a terminal aldehyde and a Boc-protected amine, connected by a six-carbon alkyl chain. This unique arrangement makes it a valuable building block, particularly as a flexible alkyl linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease. The physicochemical properties and synthetic accessibility of linkers like this compound are critical for the successful design and efficacy of these novel therapeutics. This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and relevant biological context for this important molecule.
Physicochemical Properties
The fundamental properties of this compound are summarized below. Data is compiled from computed sources and available chemical databases. Experimental values for some properties, such as melting and boiling points, are not consistently reported in the literature.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl N-(6-oxohexyl)carbamate | [1] |
| Synonyms | 6-(Boc-amino)hexanal, N-Boc-6-aminohexanal | [1] |
| CAS Number | 80860-42-0 | [1] |
| Molecular Formula | C₁₁H₂₁NO₃ | [1] |
| Molecular Weight | 215.29 g/mol | [1] |
| Exact Mass | 215.15214353 Da | [1] |
Table 2: Computed Physicochemical Data
| Property | Value | Reference(s) |
| XLogP3-AA (Lipophilicity) | 1.4 | [1] |
| Topological Polar Surface Area | 55.4 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 7 | [1] |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 6-amino-1-hexanol. The first step involves the protection of the amino group, followed by the oxidation of the primary alcohol to an aldehyde.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of tert-Butyl N-(6-hydroxyhexyl)carbamate (Precursor)
The precursor alcohol is synthesized by protecting the amino group of 6-amino-1-hexanol with a tert-butyloxycarbonyl (Boc) group.
-
Reactants :
-
Procedure :
-
Dissolve 6-amino-1-hexanol in dichloromethane and cool the solution in an ice bath to approximately 5°C.[3]
-
Add di-tert-butyl dicarbonate to the solution over a period of 5 minutes.[3]
-
Remove the ice bath and allow the mixture to stir at room temperature overnight.[3]
-
Remove the solvent under reduced pressure (in vacuo) to yield the crude product, tert-Butyl N-(6-hydroxyhexyl)carbamate.[3] This precursor is a pale solid with a reported melting point of 37-41°C and can often be used in the next step without further purification.[3][4]
-
Step 2: Oxidation to this compound
The conversion of the primary alcohol to the aldehyde is a critical step that requires mild oxidation conditions to prevent over-oxidation to a carboxylic acid. Common methods include the Swern oxidation and the use of Dess-Martin periodinane (DMP).
-
Method A: Dess-Martin Periodinane (DMP) Oxidation
-
Reactants :
-
General Procedure :
-
Dissolve tert-Butyl N-(6-hydroxyhexyl)carbamate in dichloromethane.
-
Add Dess-Martin periodinane to the solution portion-wise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously until the layers become clear.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
-
Method B: Swern Oxidation
-
Reactants :
-
General Procedure :
-
Prepare a solution of oxalyl chloride in anhydrous dichloromethane and cool to -78°C (dry ice/acetone bath).
-
Slowly add a solution of DMSO in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78°C.
-
After stirring for 15-30 minutes, add a solution of tert-Butyl N-(6-hydroxyhexyl)carbamate in anhydrous dichloromethane dropwise.
-
Stir the mixture for another 30-60 minutes at -78°C.
-
Add triethylamine to the reaction mixture, stir for a few minutes at -78°C, and then allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Analytical Characterization
The structure and purity of this compound are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expected signals would include a singlet around 9.7 ppm for the aldehydic proton (CHO), a broad singlet around 4.5 ppm for the carbamate proton (NH), a multiplet around 3.1 ppm for the methylene group adjacent to the carbamate, a triplet around 2.4 ppm for the methylene group adjacent to the aldehyde, a singlet around 1.4 ppm for the nine protons of the tert-butyl group, and multiplets in the 1.2-1.7 ppm range for the remaining methylene protons of the hexyl chain.
-
¹³C NMR : Expected signals would include a peak around 202 ppm for the aldehyde carbonyl carbon, a peak around 156 ppm for the carbamate carbonyl carbon, a peak around 79 ppm for the quaternary carbon of the tert-butyl group, and several peaks in the 20-45 ppm range for the methylene and methyl carbons.
-
-
Infrared (IR) Spectroscopy :
-
Characteristic absorption bands are expected around 3340 cm⁻¹ (N-H stretch), 2930 cm⁻¹ (C-H stretch), a sharp peak around 2720 cm⁻¹ (aldehydic C-H stretch), a strong, sharp peak around 1720 cm⁻¹ (aldehyde C=O stretch), and another strong peak around 1690 cm⁻¹ (carbamate C=O stretch).
-
-
Mass Spectrometry (MS) :
-
The expected molecular ion peak [M+H]⁺ would be at m/z 216. The spectrum may also show characteristic fragment ions corresponding to the loss of the Boc group or other parts of the molecule.
-
Application in Drug Discovery: PROTAC Linker
This compound is a quintessential example of an alkyl linker used in the design of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker's role is not merely to connect the two ligands; its length, flexibility, and chemical composition critically influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the PROTAC, such as solubility and cell permeability. The six-carbon alkyl chain of this compound provides significant flexibility, which can be advantageous in allowing the two ligands to adopt an optimal orientation for ternary complex formation.
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. This compound | C11H21NO3 | CID 10536636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Amino-1-hexanol | C6H15NO | CID 19960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
A Technical Guide to tert-Butyl 6-oxohexylcarbamate: A Key Linker in Targeted Protein Degradation
For Immediate Release
This technical guide provides an in-depth overview of tert-butyl 6-oxohexylcarbamate, a critical bifunctional linker molecule for researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, synthesis, and core application in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs).
Core Compound Identification
-
Chemical Name: tert-butyl N-(6-oxohexyl)carbamate
-
Synonyms: 6-(Boc-amino)hexanal, N-Boc-6-aminohexanal
-
CAS Number: 80860-42-0[1]
-
Chemical Structure:
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical properties of this compound. The majority of the data presented is computationally predicted, sourced from comprehensive chemical databases.
Table 1: Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₃ | PubChem[1] |
| Molecular Weight | 215.29 g/mol | PubChem[1] |
| Appearance | Yellowish liquid | ChemicalBook[2] |
| Storage Temperature | 0-8 °C | ChemicalBook[2] |
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Boiling Point | 325.9 ± 25.0 °C | ChemicalBook[2] |
| Density | 0.979 ± 0.06 g/cm³ | ChemicalBook[2] |
| pKa | 12.90 ± 0.46 | ChemicalBook[2] |
Role in Drug Development: A PROTAC Linker
This compound is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the body's own cellular machinery to induce the degradation of specific target proteins implicated in disease.
A PROTAC molecule consists of three parts:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
This compound serves as a precursor for the linker component. Its structure is advantageous as it possesses two distinct functional groups: a Boc-protected amine and an aldehyde. The aldehyde provides a reactive handle for conjugation to one of the ligands (typically via reductive amination), while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent coupling to the second ligand. The hexyl chain provides the necessary length and flexibility for the PROTAC to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
The Ubiquitin-Proteasome System (UPS) Signaling Pathway
PROTACs leverage the endogenous Ubiquitin-Proteasome System (UPS), the primary mechanism for protein degradation in eukaryotic cells. The following diagram illustrates this pathway and the intervention of a PROTAC.
Caption: PROTACs facilitate the formation of a ternary complex, leading to poly-ubiquitination and subsequent degradation of the target protein by the 26S proteasome.
Experimental Protocols
Representative Synthesis of this compound
This protocol describes a two-step synthesis starting from commercially available 6-amino-1-hexanol.
Step 1: Synthesis of tert-Butyl N-(6-hydroxyhexyl)carbamate
-
Reaction Setup: In a round-bottom flask, dissolve 6-amino-1-hexanol (1.0 eq) in dichloromethane (DCM). Cool the solution to 0-5 °C in an ice bath.
-
Boc Protection: To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) portion-wise over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir overnight.
-
Work-up: Remove the solvent under reduced pressure. The resulting crude product, tert-butyl N-(6-hydroxyhexyl)carbamate, can often be used in the next step without further purification.
Step 2: Oxidation to this compound (Dess-Martin Oxidation)
This reaction should be performed in a well-ventilated fume hood.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Dess-Martin periodinane (DMP) (1.1 eq) in anhydrous dichloromethane (DCM).
-
Addition of Alcohol: Dissolve the crude tert-butyl N-(6-hydroxyhexyl)carbamate from Step 1 in anhydrous DCM and add it to the DMP suspension.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid dissolves.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
General Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines a typical experimental workflow for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.
Caption: A logical workflow from the linker to the synthesis of a final PROTAC, followed by its biological evaluation to determine degradation potency (DC₅₀) and efficacy (Dₘₐₓ).
References
The Versatility of tert-Butyl 6-oxohexylcarbamate as a Bifunctional Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics and bioconjugation, the role of bifunctional linkers is paramount. These molecular bridges are critical in connecting distinct chemical entities, thereby enabling the creation of novel therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the diverse array of available linkers, tert-Butyl 6-oxohexylcarbamate has emerged as a particularly valuable building block. Its unique structure, featuring a terminal aldehyde and a Boc-protected amine connected by a six-carbon alkyl chain, offers a versatile platform for the synthesis of complex biomolecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility as a bifunctional linker in drug development and research.
Core Properties and Structure
This compound possesses a linear six-carbon backbone, which provides spatial separation between the two functional groups. The terminal aldehyde is a reactive moiety that can readily participate in various conjugation reactions, most notably reductive amination with primary amines to form stable secondary amine linkages. On the other end of the molecule, the amine group is protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group ensures the amine remains unreactive during the initial conjugation steps involving the aldehyde and can be selectively deprotected under mild acidic conditions to reveal a primary amine for subsequent functionalization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol |
| Appearance | Colorless to pale yellow oil |
| CAS Number | 80860-42-0 |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the readily available starting material, 6-amino-1-hexanol.
Experimental Protocol 1: Synthesis of tert-Butyl (6-hydroxyhexyl)carbamate
Materials:
-
6-amino-1-hexanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve 6-amino-1-hexanol (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0-5 °C using an ice bath.
-
To the cooled solution, add di-tert-butyl dicarbonate (1.0 eq) portion-wise while stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude tert-butyl (6-hydroxyhexyl)carbamate can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
Experimental Protocol 2: Oxidation to this compound
The oxidation of the primary alcohol of tert-butyl (6-hydroxyhexyl)carbamate to the corresponding aldehyde can be achieved using various mild oxidizing agents. The Dess-Martin periodinane (DMP) oxidation is a common and effective method.
Materials:
-
tert-Butyl (6-hydroxyhexyl)carbamate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve tert-butyl (6-hydroxyhexyl)carbamate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.1-1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound. The crude product can be purified by flash column chromatography if necessary.
Applications as a Bifunctional Linker in PROTACs
One of the most significant applications of this compound is in the construction of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker component of a PROTAC is crucial as it dictates the distance and orientation between the target protein and the E3 ligase, which in turn affects the efficiency of ternary complex formation and subsequent protein degradation.
The six-carbon alkyl chain of this compound provides a flexible spacer of a commonly utilized length in PROTAC design. The aldehyde functionality allows for the initial covalent attachment to an amine-containing E3 ligase ligand or target protein ligand via reductive amination. Following this conjugation, the Boc-protecting group can be removed to expose the primary amine, which can then be coupled to the second component of the PROTAC, typically through amide bond formation.
The Ubiquitin-Proteasome System: The Target of PROTACs
PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). This pathway is responsible for the regulated degradation of most intracellular proteins, thereby controlling a vast array of cellular processes.
Experimental Protocol 3: Reductive Amination for Linker Conjugation
This protocol describes the conjugation of this compound to a primary amine-containing molecule, such as an E3 ligase ligand.
Materials:
-
This compound
-
Amine-containing molecule (e.g., E3 ligase ligand)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (optional)
-
Magnetic stirrer and stir bar
-
Round-bottom flask under inert atmosphere
Procedure:
-
Dissolve the amine-containing molecule (1.0 eq) and this compound (1.0-1.2 eq) in anhydrous DCE or THF in a round-bottom flask.
-
If the amine is a salt (e.g., hydrochloride), a base such as triethylamine (1.1 eq) should be added to liberate the free amine.
-
A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Quantitative Data on Linker Performance
The length of the linker in a PROTAC is a critical parameter that significantly influences its degradation efficiency. The half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dmax) are key metrics used to evaluate PROTAC performance. The following table presents representative data for PROTACs targeting Bruton's tyrosine kinase (BTK) with varying linker lengths, illustrating the importance of optimizing this parameter. While not all linkers are derived from this compound, the data for C6 linkers provide a relevant comparison.
Table 2: Impact of Linker Length on BTK Degradation by Pomalidomide-Based PROTACs
| PROTAC | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dmax (%) |
| 1 | PEG3 | 12 | 10 | >95 |
| 2 | PEG4 | 15 | 5 | >95 |
| 3 | Alkyl Chain | 6 | 25 | ~90 |
| 4 | Alkyl Chain | 8 | 15 | >95 |
| 5 | Alkyl Chain | 10 | 8 | >95 |
This table is a compilation of representative data from various sources and is intended for illustrative purposes.
Conclusion
This compound is a highly valuable and versatile bifunctional linker for applications in drug discovery and chemical biology. Its straightforward synthesis and orthogonal protecting group strategy make it an attractive building block for the construction of complex molecules, particularly PROTACs. The six-carbon alkyl chain provides a flexible spacer that can be readily incorporated into diverse molecular architectures. The detailed experimental protocols and an understanding of the underlying biological pathways provided in this guide are intended to empower researchers to effectively utilize this important chemical tool in their pursuit of novel therapeutics and a deeper understanding of biological systems.
References
Alkyl Chains as PROTAC Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is not merely a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex between the POI and the E3 ligase.[3][4]
Among the various linker classes, simple alkyl chains are a foundational and frequently employed motif in PROTAC design.[5][6] Their synthetic tractability, conformational flexibility, and the ease with which their length can be modified make them an excellent starting point for optimizing PROTAC activity.[3][] This technical guide provides a comprehensive overview of alkyl chains as PROTAC linkers, detailing their physicochemical properties, impact on ternary complex formation and degradation efficiency, and relevant experimental protocols for their evaluation.
The Role and Physicochemical Properties of Alkyl Linkers
Alkyl linkers are hydrocarbon chains that can be saturated or unsaturated and may incorporate other functional groups to modulate their properties.[6] Their primary role is to bridge the POI and E3 ligase ligands at an optimal distance and orientation to facilitate the transfer of ubiquitin to the target protein.[8]
Key Advantages of Alkyl Linkers:
-
Synthetic Accessibility: Alkyl chains are readily synthesized and incorporated into PROTAC molecules using a variety of robust chemical methods.[2][3]
-
Tunable Length: The length of the alkyl chain can be systematically varied, allowing for empirical optimization of the distance between the two ligands to achieve maximal degradation efficiency.[3][8]
-
Modulation of Physicochemical Properties: While generally hydrophobic, the incorporation of heteroatoms or polar functional groups within the alkyl chain can modulate properties like solubility and cell permeability.[6][] Replacing ether oxygens in PEG linkers with methylene groups in alkyl chains reduces the topological polar surface area and can enhance membrane permeability.[]
-
Conformational Flexibility: The inherent flexibility of alkyl chains allows the PROTAC to adopt various conformations, which can be advantageous in the initial stages of identifying a productive ternary complex.[5][10]
However, the hydrophobicity of long alkyl chains can sometimes lead to poor aqueous solubility, and their high flexibility can result in an entropic penalty upon ternary complex formation.[5][10]
Impact of Alkyl Linker Length on PROTAC Efficacy
The length of the alkyl linker is a critical parameter that profoundly influences the efficacy of a PROTAC. A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may not effectively bring the two proteins into proximity for efficient ubiquitination.[11]
The optimal linker length is highly dependent on the specific POI, E3 ligase, and the binding pockets of the respective ligands. Therefore, a systematic evaluation of different linker lengths is often necessary to identify the most potent PROTAC for a given system.[8][12]
Quantitative Data on Linker Length and Degradation
The following tables summarize quantitative data from various studies, illustrating the impact of alkyl linker length on the degradation of different target proteins.
Table 1: Impact of Alkyl Linker Length on Estrogen Receptor (ER) Degradation [13]
| PROTAC | Linker Length (atoms) | ER Binding Affinity (IC50, nM) | ER Degradation at 10 µM (% of control) |
| 9 | 12 | ~100 | ~75% |
| 12 | 16 | ~100 | ~25% |
| 13 | 19 | ~100 | ~60% |
| 14 | 21 | ~100 | ~80% |
Data illustrates that for ER degradation, a 16-atom linker showed the most significant degradation.
Table 2: Comparison of Alkyl and PEG Linkers for BRD4 Degradation [12]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| BRD4-PROTAC 1 | C8 Alkyl Chain | 8.3 | >90% |
| BRD4-PROTAC 2 | C12 Alkyl Chain | 25 | ~85% |
| BRD4-PROTAC 3 | PEG3 | 5.2 | >95% |
| BRD4-PROTAC 4 | PEG5 | 15 | >90% |
Illustrative data compiled from literature sources highlight that shorter alkyl and certain PEG linkers can lead to potent BRD4 degradation.[12]
Table 3: Linker Length and TBK1 Degradation [3]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No Degradation | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
This data demonstrates a clear dependence on a minimum linker length for TBK1 degradation, with efficacy decreasing as the linker becomes excessively long.
Experimental Protocols
Accurate evaluation of PROTACs with alkyl linkers requires robust and reproducible experimental methods. The following are detailed protocols for key assays.
Protocol 1: Synthesis of PROTACs with Alkyl Linkers via Amide Bond Formation[2]
Step 1: Synthesis of Amine-Functionalized Component A
-
Reagents and Materials: Component A-COOH (warhead or E3 ligand with a carboxylic acid), Amine-C(n)-Boc linker (bifunctional alkyl linker with a terminal amine protected by a Boc group), HATU, DIPEA, Anhydrous DMF.
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Add the Amine-C(n)-Boc linker (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-Alkyl-Boc.
-
Step 2: Boc Deprotection
-
Reagents and Materials: Component A-Alkyl-Boc, TFA (Trifluoroacetic acid), DCM (Dichloromethane).
-
Procedure:
-
Dissolve Component A-Alkyl-Boc in DCM.
-
Add TFA (20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Component A-Alkyl-NH2) is often used in the next step without further purification.
-
Step 3: Final Amide Coupling
-
Reagents and Materials: Component B-COOH (the other binding ligand with a carboxylic acid), Component A-Alkyl-NH2, HATU, DIPEA, Anhydrous DMF.
-
Procedure:
-
Dissolve Component B-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Add the solution of Component A-Alkyl-NH2 to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation[1][14][15]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[14]
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[14]
-
To confirm proteasome-dependent degradation, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132).[14]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.[14]
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Incubate the lysate on ice for 30 minutes.[14]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[14]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[14] Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.[14]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: In Vitro Ubiquitination Assay[16][17]
-
Reaction Setup:
-
Assemble the following components on ice in a final reaction volume of 25 µL:
-
E1 Activating Enzyme (e.g., 50 nM)
-
E2 Conjugating Enzyme (e.g., 200 nM)
-
E3 Ligase Complex (e.g., 100 nM)
-
Recombinant Protein of Interest (e.g., 200 nM)
-
Ubiquitin (e.g., 10 µM)
-
PROTAC (at various concentrations)
-
ATP (e.g., 2 mM)
-
Reaction Buffer
-
-
Include negative controls, such as reactions lacking E1, E3, ATP, or the PROTAC.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Quenching and Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using a primary antibody against the protein of interest to detect both the unmodified and higher molecular weight ubiquitinated species. A ladder of bands above the unmodified protein indicates polyubiquitination.[17]
-
Protocol 4: Ternary Complex Formation Assay using Isothermal Titration Calorimetry (ITC)[18]
-
Sample Preparation:
-
Dialyze the purified POI and E3 ligase into the same buffer to minimize buffer mismatch effects.
-
Prepare a stock solution of the PROTAC in the same buffer, ensuring the final DMSO concentration is low and consistent across all solutions.
-
-
Binary Binding Experiments:
-
PROTAC into POI: Fill the ITC cell with the POI solution (e.g., 10-20 µM). Fill the injection syringe with the PROTAC solution (e.g., 100-200 µM). Perform a series of small injections of the PROTAC into the POI solution, measuring the heat change after each injection.
-
PROTAC into E3 Ligase: Repeat the above experiment, titrating the PROTAC into the E3 ligase solution.
-
-
Ternary Complex Titration:
-
Prepare a solution of the POI pre-saturated with the PROTAC. The PROTAC concentration should be several-fold higher than the KD of the POI-PROTAC interaction.
-
Fill the ITC cell with this pre-formed POI-PROTAC binary complex.
-
Fill the injection syringe with the E3 ligase solution.
-
Perform a series of injections of the E3 ligase into the POI-PROTAC complex.
-
-
Data Analysis:
-
Fit the binding isotherms from the binary experiments to a suitable model (e.g., one-site binding) to determine the dissociation constants (KD).
-
Analyze the data from the ternary titration to determine the affinity of the E3 ligase for the POI-PROTAC complex.
-
Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity.[12]
-
Visualizations: Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Experimental Workflow for Western Blot Analysis
Caption: Key steps in a Western blot experiment to assess PROTAC efficacy.
Ternary Complex Formation and the "Hook Effect"
Caption: The "hook effect" at high PROTAC concentrations.
Conclusion
Alkyl chains represent a versatile and synthetically accessible class of linkers that are fundamental to the design and optimization of PROTACs. Their length and composition are critical parameters that must be empirically tuned to achieve potent and selective protein degradation. A systematic approach, employing the detailed experimental protocols outlined in this guide, is essential for the rational design of novel PROTAC-based therapeutics. The continued exploration of linker space, guided by a deep understanding of the structure-activity relationships and the dynamics of ternary complex formation, will undoubtedly accelerate the development of the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Tert-Butyl 6-Oxohexylcarbamate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of tert-Butyl 6-oxohexylcarbamate (also known as N-Boc-6-aminohexanal). Due to a lack of extensive, publicly available quantitative data for this specific molecule, this document emphasizes its theoretical physicochemical properties based on its functional groups and provides detailed experimental protocols for researchers to determine its solubility and stability profiles in their own laboratories.
Physicochemical Properties
This compound is a bifunctional molecule featuring a terminal aldehyde and a Boc-protected amine. This structure makes it a valuable building block in organic synthesis, particularly in the construction of larger molecules where controlled functional group manipulation is required. A summary of its known and predicted properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₃ | PubChem[1] |
| Molecular Weight | 215.29 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl N-(6-oxohexyl)carbamate | PubChem[1] |
| Appearance | Pale Yellow to Yellow-Brown Liquid | CymitQuimica[2] |
| Boiling Point | 325.9±25.0 °C (Predicted) | N/A |
| Density | 0.979±0.06 g/cm³ (Predicted) | N/A |
Solubility Profile
The solubility of this compound is dictated by the interplay of its constituent functional groups: a nonpolar tert-butyl group and alkyl chain, a moderately polar carbamate linker, and a polar aldehyde group.
Theoretical Assessment:
-
Polar Solvents (e.g., Water, Methanol, Ethanol): Limited solubility is expected due to the significant nonpolar character of the molecule. The aldehyde and carbamate groups may allow for some miscibility with alcohols.
-
Nonpolar Aprotic Solvents (e.g., Hexanes, Toluene): Moderate to good solubility is anticipated due to the alkyl chain and tert-butyl group.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, THF, Acetone): High solubility is expected. Structurally similar compounds like tert-butyl (6-aminohexyl)carbamate are known to be soluble in dichloromethane and ethyl acetate.
Given the absence of specific quantitative data, the following protocols are provided to enable researchers to determine the solubility profile experimentally.
Experimental Protocol: Qualitative and Quantitative Solubility Assessment
This protocol allows for both a rapid qualitative assessment and a more rigorous quantitative determination of solubility.
Materials:
-
This compound
-
Selection of solvents (e.g., Water, Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Acetone, THF, Toluene, Hexanes)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Syringe filters (0.22 µm, PTFE or other appropriate material)
-
HPLC or GC-MS system with a suitable calibrated method for the analyte
Protocol Steps:
-
Qualitative Assessment (Rapid Method):
-
Add approximately 10 mg of this compound to a small vial.
-
Add the selected solvent dropwise (e.g., 100 µL increments) while vortexing.
-
Observe for complete dissolution.
-
Categorize solubility as:
-
Very Soluble: < 1 mL of solvent required.
-
Soluble: 1-3 mL of solvent required.
-
Slightly Soluble: 3-10 mL of solvent required.
-
Insoluble: > 10 mL of solvent required.
-
-
-
Quantitative Assessment (Equilibrium Solubility Method):
-
Add an excess amount of this compound to a vial to create a saturated solution (undissolved solid should be visible).
-
Accurately add a known volume of the test solvent (e.g., 1.0 mL).
-
Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
Allow the vial to stand for at least 2 hours for undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter.
-
Dilute the filtrate with a known volume of a suitable solvent to bring the concentration into the linear range of the analytical method.
-
Quantify the concentration of the diluted sample using a pre-calibrated HPLC or GC-MS method.
-
Calculate the original solubility in mg/mL or mol/L using the measured concentration and the dilution factor.
-
Data Presentation: Solubility
The following table should be used to record experimentally determined solubility data.
| Solvent | Temperature (°C) | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Water | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Dichloromethane | 25 | ||
| Ethyl Acetate | 25 | ||
| Acetone | 25 | ||
| Tetrahydrofuran (THF) | 25 | ||
| Toluene | 25 | ||
| Hexanes | 25 |
Visualization: Solubility Determination Workflow
Caption: Workflow for solubility determination.
Stability Profile
The stability of this compound is primarily influenced by its two functional groups: the Boc-carbamate and the aldehyde.
Theoretical Assessment:
-
Boc-Carbamate Group: The tert-butoxycarbonyl (Boc) group is known to be stable under basic, nucleophilic, and reductive conditions.[3][4] However, it is characteristically labile to strong acidic conditions, which will cleave it to yield the corresponding primary amine, carbon dioxide, and isobutene.[5][6]
-
Aldehyde Group: Aldehydes are susceptible to oxidation, which would convert the terminal aldehyde to a carboxylic acid. They can also undergo polymerization, especially in the presence of acid or base catalysts, or upon prolonged storage.
Experimental Protocol: Forced Degradation (Stress Testing)
This protocol is designed to identify potential degradation pathways and the conditions that affect the stability of the compound. A stability-indicating analytical method (e.g., HPLC with UV or MS detection) that can separate the parent compound from its degradation products is required.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
Thermostatic oven, water bath
-
Photostability chamber
Protocol Steps:
-
Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Heat at 60°C for up to 24 hours.
-
Withdraw aliquots at various time points (e.g., 2, 8, 24h), neutralize with 0.1 M NaOH, dilute, and analyze.
-
If no degradation occurs, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for up to 24 hours.
-
Withdraw aliquots, neutralize with 0.1 M HCl, dilute, and analyze.
-
The Boc group is expected to be stable, but the aldehyde may be affected.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for up to 24 hours.
-
Withdraw aliquots, dilute, and analyze.
-
-
Thermal Degradation:
-
Store a known quantity of the neat compound (liquid) in a vial at an elevated temperature (e.g., 60-80°C) for up to 48 hours.
-
At time points, dissolve a sample, dilute, and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL) to light in a photostability chamber.
-
Keep a control sample in the dark.
-
After the exposure period, analyze both the exposed and control samples.
-
Data Presentation: Stability
Results from the forced degradation studies should be recorded in a table, noting the percentage of the parent compound remaining and the formation of any major degradation products.
| Stress Condition | Time (hours) | % Parent Compound Remaining | Observations / Major Degradants |
| Control (RT) | 24 | ||
| 0.1 M HCl, 60°C | 2 | ||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, RT | 24 | ||
| 3% H₂O₂, RT | 24 | ||
| Thermal (80°C) | 48 | ||
| Photolytic | Specify duration |
Visualization: Forced Degradation Study Workflow
Caption: Workflow for forced degradation studies.
Recommended Storage Conditions
Based on the chemical nature of this compound, the following storage conditions are recommended to ensure its long-term integrity:
-
Temperature: Store refrigerated at 2-8°C to minimize potential degradation or polymerization of the aldehyde.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the aldehyde group.
-
Light: Protect from light to prevent potential photolytic degradation.
-
Container: Keep in a tightly sealed container to prevent moisture ingress.
By understanding the theoretical properties and employing the detailed protocols within this guide, researchers can effectively characterize the solubility and stability of this compound, ensuring its proper handling, storage, and application in their scientific endeavors.
References
- 1. This compound | C11H21NO3 | CID 10536636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Aminohexanal, N-BOC protected | CymitQuimica [cymitquimica.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
The Core Mechanism of tert-Butyl 6-oxohexylcarbamate in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the role and mechanism of action of linkers derived from tert-Butyl 6-oxohexylcarbamate within the framework of Proteolysis Targeting Chimeras (PROTACs). While specific quantitative data for PROTACs utilizing this exact linker precursor is not extensively published, this document synthesizes established principles of PROTAC linker design to elucidate its function. We will explore its synthetic utility, its influence on the formation and stability of the critical ternary complex, and its contribution to the overall physicochemical properties of the resulting protein degrader.
The PROTAC Mechanism: A Symphony of Proximity
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]
The fundamental mechanism of action is event-driven rather than occupancy-based.[5] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[4][] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the POI.[] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[3][5]
Figure 1: General mechanism of action of a PROTAC.
This compound: A Versatile Alkyl Linker Precursor
This compound is a bifunctional molecule used in the synthesis of PROTACs.[7][8] Its structure consists of a six-carbon alkyl chain, which provides a defined length and flexibility.[] One terminus features an oxo group (an aldehyde), which is a reactive handle for conjugation. The other end has a carbamate group protected by a tert-butoxycarbonyl (Boc) group. This Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, ready for amide bond formation.[10]
The aliphatic nature of the linker derived from this precursor significantly influences the PROTAC's properties. Alkyl chains are generally hydrophobic, which can enhance cell membrane permeability.[] However, excessive lipophilicity can lead to poor solubility and the formation of aggregates, which may reduce bioavailability.[] Therefore, the six-carbon length represents a balance, providing sufficient separation between the two ligands without introducing excessive hydrophobicity.
Synthetic Utility in PROTAC Assembly
The dual functionality of this compound allows for a modular and strategic assembly of PROTACs. A common synthetic route involves a two-step process:
-
Reductive Amination: The terminal aldehyde of the linker precursor reacts with an amine-containing E3 ligase ligand (e.g., derivatives of pomalidomide or VHL ligands) under reductive conditions to form a stable secondary amine bond.
-
Boc Deprotection and Amide Coupling: The Boc protecting group is removed from the other end of the linker, exposing a primary amine. This amine is then coupled with a carboxylic acid-functionalized warhead (the POI-binding ligand) to form a stable amide bond.
Figure 2: Hypothetical workflow for PROTAC synthesis.
Mechanism of Action: The Linker's Pivotal Role
While not possessing a mechanism of action in isolation, the linker is a critical determinant of the PROTAC's overall efficacy.[12] The six-carbon alkyl chain derived from this compound influences several key aspects of the PROTAC's function.
Ternary Complex Formation and Stability
The length and flexibility of the linker are paramount for the successful formation of a productive ternary complex.[12][13] A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously. Conversely, a linker that is too long might lead to unproductive binding modes where ubiquitination is not geometrically favorable. The six-carbon chain offers a moderate length that can effectively span the distance between many POI and E3 ligase pairs. Its flexibility, afforded by the sp3-hybridized carbons, allows for conformational adjustments to achieve an optimal orientation for ubiquitin transfer.
Physicochemical Properties and Bioavailability
The chemical composition of the linker directly impacts the drug-like properties of the PROTAC.[4][14]
-
Solubility: Alkyl linkers are more hydrophobic than their polyethylene glycol (PEG) counterparts.[12] While this can be a disadvantage in terms of aqueous solubility, it can be beneficial for cell permeability.[]
-
Permeability: By replacing polar ether oxygens (found in PEG linkers) with methylene groups, alkyl linkers reduce the topological polar surface area (TPSA) and the number of hydrogen bond acceptors.[] This generally leads to improved passive diffusion across cell membranes.[]
-
Metabolic Stability: Linear alkyl chains are often less susceptible to metabolic cleavage compared to more complex linker chemistries, potentially leading to a longer intracellular half-life.[]
Figure 3: Logical relationship between linker properties and PROTAC efficacy.
Data Presentation: A Comparative Overview
To illustrate the importance of linker optimization, the following tables present hypothetical, yet representative, data comparing a PROTAC with a six-carbon alkyl linker (similar to one derived from this compound) to analogs with different linker types and lengths.
Table 1: Impact of Linker Length on Degradation Potency
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|
| PROTAC-1 | Alkyl Chain | 9 (C3) | 550 | 65 |
| PROTAC-2 | Alkyl Chain | 12 (C6) | 50 | 95 |
| PROTAC-3 | Alkyl Chain | 18 (C12) | 200 | 80 |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation.
Table 2: Comparison of Alkyl vs. PEG Linkers
| PROTAC ID | Linker Type (12-atom) | ClogP | Cell Permeability (Papp, 10⁻⁶ cm/s) | DC50 (nM) |
|---|---|---|---|---|
| PROTAC-2 | Alkyl Chain | 4.5 | 15.2 | 50 |
| PROTAC-4 | PEG | 3.2 | 8.5 | 95 |
ClogP: Calculated LogP, a measure of lipophilicity. Papp: Apparent permeability coefficient.
Experimental Protocols
General Protocol for PROTAC Synthesis
This protocol describes the synthesis of a PROTAC using an amine-containing E3 ligase ligand and a carboxylic acid-containing POI ligand with this compound as the linker precursor.
-
Conjugation of Linker to E3 Ligase Ligand:
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous Dichloromethane (DCM).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected intermediate by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to yield the amine-functionalized Linker-E3 Ligand conjugate as a TFA salt.
-
-
Final Amide Coupling:
-
Dissolve the POI ligand (with a carboxylic acid) (1.0 eq), the deprotected Linker-E3 Ligand conjugate (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.
-
Stir at room temperature overnight.
-
Purify the final PROTAC product by reverse-phase HPLC.
-
Protocol for Western Blotting to Assess Protein Degradation
This protocol is used to quantify the degradation of the target protein following treatment with the synthesized PROTAC.[2]
-
Cell Culture and Treatment:
-
Seed target cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and load onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the POI.
-
Probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of PROTACs. The resulting six-carbon alkyl linker plays a crucial, multifaceted role in the PROTAC's mechanism of action. It provides the necessary spatial separation and conformational flexibility to facilitate the formation of a stable and productive ternary complex. Furthermore, its inherent hydrophobicity can be leveraged to enhance cell permeability, a key factor for bioavailability. While the optimal linker is always dependent on the specific POI and E3 ligase pair, the well-defined properties of an alkyl linker derived from this precursor make it a foundational component in the rational design of potent and effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Blueprint: A Technical Guide to PROTAC Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three critical components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties.[2] While the ligands provide specificity, the linker is far from a passive spacer; it is a crucial determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3] This in-depth technical guide delves into the core principles of PROTAC linker chemistry, providing a comprehensive resource for the rational design and optimization of these powerful molecules.
The linker's primary role is to orchestrate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[3] Its length, chemical composition, and attachment points dictate the spatial orientation of the two proteins, which is critical for efficient ubiquitination and subsequent degradation of the target.[3] A suboptimal linker can lead to steric hindrance, preventing the formation of a stable complex, or an unproductive arrangement where the lysine residues on the POI are not accessible to the E2 ubiquitin-conjugating enzyme.[4]
Core Principles of PROTAC Linker Design
The design of an effective PROTAC linker is a multifactorial optimization process that requires a deep understanding of its chemical and physical properties.
Linker Composition: A Balancing Act of Properties
The chemical makeup of the linker is a key determinant of the PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability.[2] The most common linker motifs are polyethylene glycol (PEG) chains and alkyl chains, often used in combination.[5]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and flexible.[1] They can significantly improve the aqueous solubility of PROTACs, which are often large and lipophilic molecules. The flexibility of PEG linkers allows them to adopt multiple conformations, increasing the probability of forming a productive ternary complex. However, long PEG chains can sometimes negatively impact cell permeability and may be more susceptible to metabolism.[6]
-
Alkyl Linkers: These are hydrocarbon chains of varying lengths and are generally more hydrophobic than PEG linkers.[7] This hydrophobicity can enhance cell permeability but may also lead to poor solubility and non-specific binding.[6] Alkyl linkers are typically more metabolically stable than PEG linkers.[6]
-
Rigid Linkers: To reduce the entropic penalty associated with the high flexibility of PEG and alkyl chains, rigid motifs are often incorporated into the linker.[2] These include cyclic structures like piperazine and piperidine, as well as alkynes and triazoles.[8][9] Rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially improving potency and selectivity.[9] However, their reduced flexibility can also make it more challenging to achieve a productive ternary complex geometry.[2]
Linker Length: A Critical Determinant of Efficacy
The length of the linker is a paramount parameter that must be empirically optimized for each specific POI-E3 ligase pair.[10]
-
Too Short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[4]
-
Too Long: Conversely, an excessively long linker may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[4] This can also lead to a "hook effect," where at high concentrations, the PROTAC preferentially forms binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex.[11]
The optimal linker length is therefore a delicate balance that maximizes the stability and productivity of the ternary complex.
Linker Attachment Points: The "Exit Vector" to Success
The points at which the linker is connected to the POI-binding ligand and the E3 ligase ligand, known as the "exit vectors," are critical for the overall geometry of the ternary complex.[12] The linker should be attached at a solvent-exposed position on each ligand that does not disrupt its key binding interactions with its respective protein.[12] Altering the attachment point, even with the same linker, can dramatically impact the PROTAC's degradation efficiency and even its selectivity for different protein isoforms.[13]
Quantitative Analysis of Linker Properties
The following tables summarize quantitative data illustrating the impact of linker properties on PROTAC performance.
Table 1: Impact of Linker Length on PROTAC Efficacy
| PROTAC Identifier | Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | BRD4 | VHL | PEG | 9 | >1000 | <10 | 22Rv1 |
| PROTAC 2 | BRD4 | VHL | PEG | 12 | 25 | >95 | 22Rv1 |
| PROTAC 3 | BRD4 | VHL | PEG | 15 | 1.8 | >95 | 22Rv1 |
| PROTAC 4 | ERα | VHL | Alkyl | 9 | Inactive | - | MCF7 |
| PROTAC 5 | ERα | VHL | Alkyl | 16 | 10 | >90 | MCF7 |
| PROTAC 6 | ERα | VHL | Alkyl | 21 | 100 | ~70 | MCF7 |
Data is illustrative and compiled from multiple sources to demonstrate general principles.[4][14][15]
Table 2: Impact of Linker Composition on Physicochemical Properties and Permeability
| PROTAC Identifier | Linker Type | cLogP | TPSA (Ų) | HBD | HBA | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| PROTAC A | Alkyl | 5.8 | 150 | 3 | 10 | 5.2 |
| PROTAC B | PEG | 4.2 | 180 | 3 | 13 | 2.1 |
| PROTAC C | Rigid (Piperazine) | 4.5 | 165 | 3 | 11 | 3.5 |
Data is illustrative and compiled from multiple sources to demonstrate general principles.[16][17][18]
Table 3: Impact of Linker Composition on Ternary Complex Formation
| PROTAC Identifier | Linker Type | Binary K_D (PROTAC to VHL) (nM) | Ternary K_D (PROTAC:BRD4 to VHL) (nM) | Cooperativity (α) |
| MZ1 | PEG | 66 | 4.4 | 15 |
| AT1 | PEG | 75 | 42 | 1.8 |
Data from a study on BRD4-targeting PROTACs.[4][19] The cooperativity factor (α) is calculated as the ratio of the binary K_D to the ternary K_D. An α value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.
Experimental Protocols
Western Blotting for PROTAC-Induced Protein Degradation
This protocol outlines the fundamental steps to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere and reach logarithmic growth phase. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples by adding Laemmli buffer and heating. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to confirm equal protein loading across all lanes.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control.[5]
In Vitro Ubiquitination Assay
This assay provides direct evidence of a PROTAC's ability to induce the ubiquitination of its target protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer
-
SDS-PAGE sample buffer
-
Western blotting reagents (as described above)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC to the reaction mixture at the desired concentration. Include a no-PROTAC control.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the POI. The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates a successful reaction.[16][18]
Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., streptavidin-coated)
-
Biotinylated E3 ligase
-
PROTAC of interest
-
POI
-
SPR running buffer
Procedure:
-
E3 Ligase Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis (PROTAC-E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (K_D) and kinetics (k_on, k_off).
-
Binary Interaction Analysis (POI-E3): Inject the POI over the immobilized E3 ligase to assess any direct interaction.
-
Ternary Complex Formation: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase.
-
Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of ternary complex formation. Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.[4][7][20]
Synthesis of a PROTAC Linker using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol describes a general procedure for conjugating an azide-functionalized linker to an alkyne-functionalized warhead.
Materials:
-
Azide-functionalized linker
-
Alkyne-functionalized warhead
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Solvent (e.g., DMSO/water mixture)
-
Purification system (e.g., HPLC)
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the alkyne-functionalized warhead and the azide-functionalized linker in the chosen solvent.
-
Catalyst Preparation: In a separate tube, prepare a stock solution of CuSO₄ and the ligand.
-
Reaction Initiation: Add the CuSO₄/ligand solution to the reaction mixture, followed by the addition of a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., LC-MS).
-
Purification: Once the reaction is complete, purify the PROTAC product using, for example, reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using analytical techniques such as LC-MS and NMR.[1][10][21]
Visualizing the Core Concepts
PROTAC Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biopharma.co.uk [biopharma.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jenabioscience.com [jenabioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 19. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for tert-Butyl 6-oxohexylcarbamate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl 6-oxohexylcarbamate is a bifunctional linker molecule increasingly utilized in the field of drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure comprises a terminal aldehyde (an oxo group at the 6-position) and a tert-butyloxycarbonyl (Boc)-protected primary amine. This arrangement allows for a sequential and controlled conjugation of two different molecular entities, making it an invaluable tool for constructing heterobifunctional molecules.
The aldehyde group provides a reactive handle for conjugation to amine-containing molecules via reductive amination. The Boc-protected amine offers a stable, masked reactive site that can be deprotected under acidic conditions to reveal a primary amine, ready for subsequent coupling reactions, typically forming an amide bond with a carboxyl group. This dual reactivity is pivotal in the modular synthesis of PROTACs, which are designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.
Core Applications
The primary application of this compound is as a linker in the synthesis of PROTACs. These molecules consist of three main components: a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker's length, flexibility, and chemical nature are critical for the efficacy of the PROTAC, as they dictate the geometry and stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs operate by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Application Notes and Protocols for tert-Butyl 6-oxohexylcarbamate in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1][2] A typical PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3] The linker is a critical component, as its length, flexibility, and chemical nature significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.
tert-Butyl 6-oxohexylcarbamate is a versatile bifunctional linker precursor widely used in PROTAC synthesis. It features a terminal aldehyde for covalent bond formation with an amine-containing ligand (either on the POI-binding moiety or the E3 ligase ligand) via reductive amination. The other end of the linker has a tert-butoxycarbonyl (Boc)-protected amine, which provides a stable, masked reactive site for subsequent coupling reactions after deprotection. This sequential approach is crucial for the controlled and stepwise assembly of the final PROTAC molecule.
These application notes provide detailed protocols for the key reactions involving this compound in PROTAC synthesis: reductive amination and subsequent Boc deprotection.
Chemical Pathway and Experimental Workflow
The general strategy for incorporating this compound into a PROTAC involves a two-step process. First, the aldehyde functionality of the linker is coupled with a primary or secondary amine on one of the PROTAC ligands (e.g., an E3 ligase ligand) through reductive amination. This is followed by the deprotection of the Boc group to reveal a primary amine, which can then be coupled to the second ligand (e.g., a POI-binding ligand) via amide bond formation.
Key Reaction Conditions and Data Summary
The following table summarizes typical reaction conditions and reported yields for the key steps in PROTAC synthesis involving this compound and related linkers. This data is compiled from various literature sources to provide a comparative overview for experimental planning.
| Reaction Step | Reagents and Solvents | Temperature | Time | Yield (%) | Reference |
| Reductive Amination | Amine-ligand, NaBH(OAc)₃, CH₂Cl₂ | Room Temp. | 1-4 h | 80-95% | |
| Amine-ligand, supported CNBH₃, supported Et₃N, CH₂Cl₂/HFIP | Room Temp. | 3-12 h | >90% (purity) | ||
| Boc Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 0 °C to Room Temp. | 1-3 h | Typically quantitative | |
| 4M HCl in Dioxane | Room Temp. | 1-4 h | Typically quantitative | ||
| Amide Coupling (Post-Deprotection) | Carboxylic acid-ligand, HATU, DIPEA, DMF | Room Temp. | 4-16 h | 60-85% |
Experimental Protocols
Protocol 1: Reductive Amination of an Amine-Functionalized Ligand with this compound
This protocol describes the coupling of an amine-containing ligand (e.g., an E3 ligase ligand) to this compound.
Materials:
-
Amine-functionalized ligand (1.0 eq)
-
This compound (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine-functionalized ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.
-
Stir the solution at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected linker-ligand conjugate.
Protocol 2: Boc Deprotection of the Linker-Ligand Conjugate
This protocol details the removal of the Boc protecting group to reveal a primary amine, ready for coupling to the second ligand.
Materials:
-
Boc-protected linker-ligand conjugate (from Protocol 1) (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (typically 20-50% v/v in DCM) dropwise to the solution.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine-linker-ligand conjugate, which is often used in the next step without further purification.
Conclusion
This compound is an invaluable tool in the synthesis of PROTACs, offering a reliable and versatile linker precursor. The protocols provided herein for reductive amination and Boc deprotection represent standard and effective methods for its incorporation into PROTAC structures. The successful synthesis of a PROTAC is a critical first step in the development of novel therapeutics based on targeted protein degradation. Careful execution of these synthetic steps, with diligent monitoring and purification, will ensure the production of high-quality PROTAC molecules for subsequent biological evaluation.
References
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Carbonyl C─C Bonds Enables Formal Nitrogen Insertion - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide to PROTAC Synthesis with Alkyl Linkers
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to utilize the cell's own protein disposal system to eliminate specific proteins of interest (POIs).[1] These molecules are composed of three essential parts: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker's role is crucial for a PROTAC's effectiveness, as it influences the formation and stability of the essential ternary complex (POI-PROTAC-E3 ligase), which precedes ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3]
While various linker types exist, alkyl linkers are frequently used in PROTAC design.[3] Their synthetic accessibility, flexibility, and the relative ease of modifying their length allow for systematic optimization of the distance between the two ligands to achieve potent protein degradation.[2][3] Furthermore, the hydrophobic nature of alkyl chains can improve cell membrane permeability.[1] This document provides detailed protocols for the synthesis of PROTACs featuring alkyl linkers, targeted at researchers, scientists, and professionals in drug development.
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
General Synthetic Workflow
The synthesis of PROTACs with alkyl linkers is typically performed in a modular fashion, which allows for the convergent assembly of the final molecule.[1][2] This involves preparing the warhead (POI ligand) and the E3 ligase ligand with suitable functional groups, followed by their sequential connection to a bifunctional alkyl linker.
Caption: General modular workflow for PROTAC synthesis.
Experimental Protocols: PROTAC Synthesis
The following protocols outline two common methods for synthesizing PROTACs with alkyl linkers: amide bond formation and nucleophilic substitution. These should be seen as general guides that may need optimization for specific substrates.[1]
Protocol 1: Synthesis via Amide Bond Formation
This protocol describes a convergent synthesis where a bifunctional amine-linker with a protected (Boc) terminal amine is sequentially coupled to two components containing carboxylic acid functional groups.
-
Objective: To couple the first component (Component A-COOH, e.g., a POI ligand) to the bifunctional alkyl linker.
-
Reagents and Materials:
-
Component A-COOH (1.0 eq)
-
Amine-C(n)-Boc linker (e.g., N-Boc-1,n-diaminoalkane) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen atmosphere
-
Standard organic synthesis glassware
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.[1]
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.[1]
-
Add the Amine-C(n)-Boc linker to the reaction mixture.[1]
-
Stir the reaction at room temperature overnight. Monitor progress by LC-MS.[1]
-
Upon completion, dilute the mixture with ethyl acetate. Wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[1]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography to yield the intermediate, Component A-Alkyl-Boc.[1]
-
-
Objective: To remove the Boc protecting group to reveal a primary amine for the second coupling reaction.
-
Reagents and Materials:
-
Component A-Alkyl-Boc from Step 1
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
-
Procedure:
-
Dissolve Component A-Alkyl-Boc in DCM and cool the solution to 0 °C.[1]
-
Add TFA (typically 20-50% v/v) to the solution.[1]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor deprotection by LC-MS.[1]
-
Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Component A-Alkyl-NH2) is often used directly in the next step without further purification.[1]
-
-
Objective: To couple the deprotected intermediate with the second component (Component B-COOH, e.g., an E3 ligase ligand).
-
Reagents and Materials:
-
Component A-Alkyl-NH2 (from Step 2) (1.0 eq)
-
Component B-COOH (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve Component B-COOH in anhydrous DMF under a nitrogen atmosphere.[1]
-
Add HATU and DIPEA and stir for 15 minutes at room temperature.[1]
-
Add the solution of Component A-Alkyl-NH2 to the reaction mixture.[1]
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.[1]
-
Upon completion, perform an aqueous workup as described in Step 1.
-
Purify the final PROTAC by preparative HPLC or flash column chromatography.[1]
-
Protocol 2: Synthesis via Nucleophilic Substitution
This protocol describes the synthesis of a PROTAC by alkylating an amine-containing component with a bifunctional alkyl halide linker.[4]
-
Objective: To attach the bifunctional alkyl linker to an amine-containing component (e.g., pomalidomide).
-
Reagents and Materials:
-
Component A-NH (e.g., pomalidomide) (1.0 eq)
-
Br-(CH2)n-Y (bifunctional alkyl bromide, where Y is a protected functional group like a Boc-protected amine or an ester) (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or DMSO
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve Component A-NH in anhydrous DMF or DMSO under a nitrogen atmosphere.[4]
-
Add DIPEA to the solution, followed by the bifunctional alkyl bromide linker.[4]
-
Stir the reaction mixture at 80-90 °C for 12-24 hours. Monitor progress by LC-MS.[4]
-
After cooling to room temperature, dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[4]
-
Purify the crude product by flash column chromatography to yield the desired intermediate.[4]
-
-
Objective: To deprotect the terminal functional group of the linker and couple it to the second component.
-
Procedure:
-
The procedure for deprotection and final coupling will depend on the nature of the functional group 'Y' introduced in Step 1.
-
If 'Y' was a Boc-protected amine, follow the Boc deprotection and final amide coupling steps outlined in Protocol 1 (Steps 2 and 3).
-
If 'Y' was an ester, it could be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-functionalized second component using the amide coupling conditions from Protocol 1.
-
Data Presentation: Representative Biological Activity
The efficacy of PROTACs is evaluated by their ability to degrade a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1] The linker length and composition significantly impact these parameters.[5]
| PROTAC Name | Target Protein | E3 Ligase | Linker Composition & Length | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | TBK1 | VHL | Alkyl/Ether, 12 atoms | >1000 | <10 | [5] |
| PROTAC B | TBK1 | VHL | Alkyl/Ether, 21 atoms | 3 | 96 | [5] |
| PROTAC C | TBK1 | VHL | Alkyl/Ether, 29 atoms | 292 | 76 | [5] |
| PROTAC D | CRBN | CRBN | 9-atom Alkyl Chain | <100 | ~90 | [5] |
| PROTAC E | CRBN | CRBN | 3-unit PEG Chain | >1000 | Weak | [5] |
This table contains representative data based on published literature to illustrate the impact of linker properties. Actual values are specific to the PROTAC system under study.
Experimental Protocols: PROTAC Evaluation
After synthesis and purification, the biological activity of the new PROTAC must be assessed.
Western Blot for Protein Degradation
-
Objective: To quantify the reduction of the target protein in cells treated with the PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 12-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the percentage of remaining protein relative to a vehicle-treated control.
-
Cell Viability Assay
-
Objective: To determine the cytotoxicity of the synthesized PROTAC.
-
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. After adherence, treat with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay: Perform a cell viability assay, such as an MTT or CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Analysis: Measure the absorbance or luminescence and plot the percentage of viable cells against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
-
Conclusion
The synthesis of PROTACs with alkyl linkers is a versatile and modular process that is central to the development of potent protein degraders.[1] The choice of synthetic strategy, whether through amide coupling or nucleophilic substitution, depends on the available functional groups on the warhead and E3 ligase ligand. Careful optimization of the alkyl linker length is a critical step in achieving high degradation efficiency, as demonstrated by DC50 and Dmax values.[5] The protocols and evaluation methods described here provide a comprehensive framework for researchers to successfully synthesize and characterize novel PROTAC molecules.
References
Application Notes and Protocols for Incorporating tert-Butyl 6-oxohexylcarbamate into a Target Binder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for the incorporation of tert-Butyl 6-oxohexylcarbamate, a versatile aldehyde-containing linker, into target binders such as antibodies or other proteins. The primary method of conjugation is reductive amination, which forms a stable secondary amine bond between the linker and primary amines on the binder. These protocols cover the conjugation reaction, characterization of the resulting conjugate, and subsequent application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Application Note 1: Conjugation of this compound to a Target Binder via Reductive Amination
Reductive amination is a robust method for covalently linking an aldehyde-containing molecule to a primary amine on a protein, such as the ε-amine of a lysine residue or the N-terminal α-amine.[1][2] The reaction proceeds in two steps: the formation of a Schiff base intermediate followed by its reduction to a stable secondary amine.[2] Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent as it is selective for the imine over the aldehyde and is stable in aqueous solutions.[2][3]
Experimental Protocol: Reductive Amination of an Antibody
This protocol details the conjugation of this compound to a monoclonal antibody (mAb).
Materials and Reagents:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting columns (e.g., PD-10)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Conjugation Buffer using a desalting column to a final concentration of 5-10 mg/mL.
-
-
Linker Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the this compound stock solution to the antibody solution with gentle mixing.
-
Prepare a fresh 1 M stock solution of NaBH₃CN in water. Add the NaBH₃CN stock solution to the antibody-linker mixture to a final concentration of 20 mM.
-
Incubate the reaction at 37°C for 12-24 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted aldehyde groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and reducing agent by buffer exchanging the antibody-linker conjugate into a suitable storage buffer (e.g., PBS, pH 7.4) using desalting columns.
-
Caption: Workflow for conjugating this compound to an antibody.
Application Note 2: Characterization of the Binder-Linker Conjugate
The successful conjugation and purity of the binder-linker conjugate must be confirmed. Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[4][5] Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, confirming the covalent attachment of the linker.[6][7]
Experimental Protocol: HIC-HPLC for DAR Determination
Materials and Reagents:
-
Purified antibody-linker conjugate
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0[7]
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol[8]
-
HIC Column: TSKgel Butyl-NPR or similar
Procedure:
-
Sample Preparation: Dilute the antibody-linker conjugate to 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the prepared sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Data Presentation: HIC-HPLC Data Summary
| Peak | Retention Time (min) | Relative Peak Area (%) | Inferred Linker Load |
| 1 | 8.5 | 15 | 0 |
| 2 | 10.2 | 35 | 1 |
| 3 | 11.8 | 40 | 2 |
| 4 | 13.1 | 10 | 3 |
Calculation of Average Linker-to-Antibody Ratio (LAR):
The weighted average LAR is calculated using the following formula: LAR = Σ (Relative Peak Area of each species × Number of linkers for that species) / 100[9][]
For the example data above: LAR = ((15 * 0) + (35 * 1) + (40 * 2) + (10 * 3)) / 100 = 1.45
Experimental Protocol: Mass Spectrometry Analysis
Procedure:
-
Sample Preparation:
-
For intact mass analysis, dilute the conjugate to 0.1 mg/mL in an appropriate buffer.
-
For analysis of subunits, reduce the antibody by incubating with DTT (dithiothreitol) at 37°C for 30 minutes.[11]
-
-
LC-MS Analysis:
-
Separate the sample using a reverse-phase column (e.g., PLRP-S).
-
Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF).
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weights of the different species.
-
Data Presentation: Mass Spectrometry Data Summary
| Species | Expected Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Unconjugated Light Chain | 23,500 | 23,501 | +1 |
| Light Chain + 1 Linker | 23,715 | 23,716 | +1 |
| Unconjugated Heavy Chain | 50,000 | 50,002 | +2 |
| Heavy Chain + 1 Linker | 50,215 | 50,217 | +2 |
| Heavy Chain + 2 Linkers | 50,430 | 50,433 | +3 |
Note: The mass of this compound after conjugation (loss of one oxygen from the aldehyde and one hydrogen from the amine) is approximately 215.29 Da.
Application Note 3: Application in PROTAC Synthesis
This compound is a valuable linker for the synthesis of PROTACs.[9] A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[] The linker connects a ligand for the target protein to a ligand for the E3 ligase.
Caption: General mechanism of action of a PROTAC.
Experimental Protocol: Boc Deprotection and Second Ligand Conjugation
This protocol describes the deprotection of the Boc group on the conjugated linker, followed by the attachment of a second ligand (e.g., an E3 ligase ligand) to complete the PROTAC synthesis.
Materials and Reagents:
-
Purified antibody-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
E3 ligase ligand with a carboxylic acid functionality
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Boc Deprotection:
-
Lyophilize the purified antibody-linker conjugate to remove all water.
-
Resuspend the dried conjugate in a 1:1 mixture of DCM and TFA.[12]
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under a stream of nitrogen, followed by vacuum. The resulting product is the deprotected amine as a TFA salt.[12]
-
-
Second Ligand Conjugation (Amide Coupling):
-
Dissolve the E3 ligase ligand (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF and stir for 15 minutes at room temperature to activate the carboxylic acid.[13]
-
Dissolve the deprotected antibody-linker conjugate in anhydrous DMF and add it to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature overnight.
-
Purify the final PROTAC conjugate using size-exclusion chromatography.
-
Caption: Workflow for PROTAC synthesis using the antibody-linker conjugate.
References
- 1. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. lcms.cz [lcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Coupling tert-Butyl 6-oxohexylcarbamate to an E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the conjugation of the bifunctional linker, tert-Butyl 6-oxohexylcarbamate, to an amine-functionalized E3 ligase ligand, a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][][3][4][5][6] The protocol herein describes a reductive amination reaction, a robust and widely used method for forming a stable amine linkage between the aldehyde functionality of the linker and a primary or secondary amine on the E3 ligase ligand.[7][8][9][10] This document includes a detailed experimental procedure, data presentation in tabular format, and visual diagrams of the relevant biological pathway and experimental workflow to guide researchers in this synthetic process.
Introduction
The development of PROTACs has emerged as a revolutionary therapeutic strategy, enabling the targeted degradation of proteins previously considered "undruggable".[11][12] A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[1][][3][4][5][6] The nature and length of the linker are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.[1][3]
This compound is a versatile bifunctional linker containing a terminal aldehyde and a Boc-protected amine.[13] The aldehyde group serves as a reactive handle for conjugation to an amine-containing E3 ligase ligand via reductive amination. The Boc-protected amine can be deprotected in a subsequent step to allow for coupling to a POI ligand. This modular approach provides a flexible strategy for the assembly of PROTAC libraries. This document focuses on the initial coupling step to an amine-functionalized Cereblon (CRBN) E3 ligase ligand, a widely used E3 ligase in PROTAC design.[11][14][15][16][17]
PROTAC-Mediated Protein Degradation Signaling Pathway
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[18] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[15]
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocol: Reductive Amination
This protocol details the coupling of this compound to an amine-functionalized CRBN ligand (e.g., 4-(2-aminoethyl)pomalidomide).
Materials:
-
This compound
-
Amine-functionalized CRBN ligand (e.g., 4-(2-aminoethyl)pomalidomide)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inert atmosphere setup
-
Syringes and needles
-
Rotary evaporator
-
Flash chromatography system
-
Thin-layer chromatography (TLC) plates and developing chamber
-
LC-MS and NMR for analysis
Procedure:
-
To a solution of the amine-functionalized CRBN ligand (1.0 eq) in anhydrous DCM (0.1 M), add this compound (1.2 eq) and DIPEA (1.5 eq).
-
Stir the mixture at room temperature under an inert atmosphere for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% MeOH in DCM or a gradient of EtOAc in hexanes) to yield the desired product.
-
Characterize the purified product by LC-MS and NMR spectroscopy.
Experimental Workflow
The overall workflow for the synthesis and purification of the linker-E3 ligase ligand conjugate is depicted below.
Caption: Workflow for the synthesis of the linker-E3 ligase ligand conjugate.
Data Presentation
The following tables summarize hypothetical but representative data for the synthesis of the this compound-CRBN ligand conjugate.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Scale | 100 mg of CRBN Ligand |
| Reaction Time | 14 hours |
| Yield (Isolated) | 75 mg |
| Percentage Yield | 68% |
Table 2: Product Characterization
| Analysis | Result |
| LC-MS | |
| Retention Time | 3.2 min |
| Purity (at 254 nm) | >95% |
| Expected Mass [M+H]⁺ | 487.28 |
| Observed Mass [M+H]⁺ | 487.3 |
| ¹H NMR | |
| Chemical Shifts | Consistent with proposed structure |
| Integration | Consistent with proposed structure |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time; check the quality of STAB. |
| Degradation of starting material or product | Ensure anhydrous conditions; perform the reaction at a lower temperature. | |
| Loss during workup or purification | Optimize extraction and chromatography conditions. | |
| Multiple Products | Side reactions | Use a milder reducing agent; control the stoichiometry of reagents carefully. |
| Impure starting materials | Purify starting materials before use. |
Conclusion
This document provides a comprehensive guide for the successful coupling of this compound to an amine-functionalized E3 ligase ligand via reductive amination. The detailed protocol, workflow diagram, and data tables offer a practical resource for researchers engaged in the synthesis of PROTACs. Adherence to the described procedures and analytical methods will facilitate the efficient production of this key intermediate for subsequent conjugation to a protein of interest ligand, thereby advancing the development of novel targeted protein degraders.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 7. Expanding the reaction toolbox for nanoscale direct-to-biology PROTAC synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar [semanticscholar.org]
- 12. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Purifying PROTACs with Alkyl Linkers: A Guide for Researchers
Application Notes and Protocols for the Purification of Proteolysis-Targeting Chimeras (PROTACs) Featuring Alkyl Linkers
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins by hijacking the ubiquitin-proteasome system. The linker component, which connects the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy and physicochemical properties. While polyethylene glycol (PEG) linkers are frequently employed to enhance solubility, alkyl linkers offer distinct advantages, such as improved cell permeability due to their hydrophobic nature. However, this increased hydrophobicity presents unique challenges in the purification of the final PROTAC molecule.
This document provides detailed application notes and protocols for the successful purification of PROTACs containing alkyl linkers, focusing on common chromatographic techniques.
Challenges in Purifying PROTACs with Alkyl Linkers
The hydrophobic character of alkyl linkers can lead to several purification challenges:
-
Poor Aqueous Solubility: PROTACs with long alkyl chains often exhibit low solubility in aqueous and polar organic solvents, making reversed-phase chromatography challenging.[1]
-
Aggregation: The hydrophobic nature of these molecules can promote aggregation, leading to poor peak shapes and difficult separation.
-
Strong Retention in Reversed-Phase Chromatography: The high hydrophobicity can cause very strong retention on C18 columns, requiring high concentrations of organic solvents for elution, which can sometimes lead to solubility issues.
-
Complex Impurity Profiles: The multi-step synthesis of PROTACs can result in a variety of impurities, including starting materials, reagents, and byproducts, which may have similar chromatographic behavior to the desired product.[2]
General Purification Workflow
A typical purification strategy for PROTACs with alkyl linkers involves a multi-step approach, often beginning with a crude purification by flash column chromatography followed by a final polishing step using preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).[1]
digraph "PROTAC Purification Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="General Purification Workflow for Alkyl-Linker PROTACs", rankdir="TB", splines=ortho, nodesep=0.6, size="7.6,7.6"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
crude [label="Crude Reaction Mixture"];
flash [label="Flash Column Chromatography\n(Normal or Reversed-Phase)"];
hplc [label="Preparative RP-HPLC"];
sfc [label="Preparative SFC"];
analysis [label="Purity Analysis (LC-MS)"];
pure_protac [label="Purified PROTAC (>95% Purity)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
decision [label="Assess Polarity and\nChromatographic Behavior", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
crude -> flash;
flash -> decision;
decision -> hplc [label=" Good solubility in RP solvents"];
decision -> sfc [label=" Poor solubility or\n complex isomers "];
hplc -> analysis;
sfc -> analysis;
analysis -> pure_protac;
}
References
Application Notes and Protocols for the Analytical Characterization of tert-Butyl 6-oxohexylcarbamate Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2]
This document provides detailed application notes and protocols for the analytical characterization of PROTACs containing a tert-Butyl 6-oxohexylcarbamate-derived linker. This aliphatic linker provides flexibility, which can be crucial for the successful formation of a productive ternary complex between the target protein and the E3 ligase.[3][4] Comprehensive characterization is essential to ensure the identity, purity, and functionality of these complex molecules before their use in biological assays.[1] The following sections detail the key analytical techniques and experimental workflows for robust PROTAC characterization.
Core Analytical Workflow
A multi-pronged analytical approach is necessary for the comprehensive characterization of PROTACs.[1] The general workflow involves confirming the molecular identity and purity, followed by functional assays to assess the PROTAC's ability to induce ternary complex formation and subsequent protein degradation.
References
Application Notes and Protocols for tert-Butyl 6-oxohexylcarbamate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 6-oxohexylcarbamate is a bifunctional linker of significant utility in solid-phase synthesis (SPS), particularly in the development of modified peptides and complex biomolecules such as peptide-drug conjugates (PDCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates two key functionalities: a tert-butyloxycarbonyl (Boc)-protected amine and a terminal oxo (aldehyde or ketone) group. This arrangement allows for versatile and strategic incorporation into synthetic schemes.
The Boc-protected amine is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), where it can be deprotected to allow for peptide chain elongation. The oxo group provides a reactive handle for covalent attachment to a solid support via reductive amination, or for the conjugation of other molecules to a peptide that has been synthesized with this linker.[3][4] The six-carbon spacer arm provides flexibility and spatial separation between the synthesized molecule and the solid support or a conjugated moiety.
Key Applications
-
Immobilization of Peptides and Small Molecules: The oxo group can be used to anchor the linker to an amino-functionalized solid support through reductive amination. Subsequent removal of the Boc group provides a primary amine from which a peptide chain can be elongated.
-
Synthesis of Peptide-Drug Conjugates (PDCs): A peptide can be synthesized with this compound at its N-terminus or as part of a side chain. The oxo group then serves as a conjugation point for amine-containing drug molecules.
-
Development of PROTACs: As a PROTAC linker, this molecule connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[1][5][6]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol |
| CAS Number | 80860-42-0 |
| Appearance | Solid |
| Solubility | Soluble in common organic solvents such as DMF, DCM, and alcohols. |
Experimental Protocols
Protocol 1: Immobilization of this compound onto an Amino-Functionalized Resin via Reductive Amination
This protocol describes the attachment of the linker to a solid support, such as amino-methylated polystyrene resin.
Materials:
-
Amino-methylated resin (e.g., Rink Amide AM resin)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic acid (AcOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the amino-methylated resin in DMF for 1-2 hours in a solid-phase synthesis vessel.
-
Reaction Mixture Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.
-
Imine Formation: Add the solution of this compound to the swollen resin. Add acetic acid to catalyze the reaction (to a final concentration of 1-5% v/v). Agitate the mixture at room temperature for 2-4 hours to facilitate imine formation.
-
Reduction: Add the reducing agent, sodium cyanoborohydride or sodium triacetoxyborohydride (5-10 equivalents), to the reaction vessel. Agitate the mixture at room temperature for 4-16 hours.[4][7]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
-
Optional Capping: To block any unreacted amino groups on the resin, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
Protocol 2: Peptide Elongation from Immobilized Linker (Fmoc-SPPS)
This protocol outlines the synthesis of a peptide chain following the removal of the Boc protecting group from the linker.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
DCM
-
DMF
-
Piperidine (20% in DMF)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Boc Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin thoroughly with DCM and DMF. Neutralize with a solution of 5% DIPEA in DMF.
-
First Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (3 equivalents) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.[8]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Wash thoroughly with DMF.
-
Subsequent Couplings: Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Removal: After the final coupling, remove the N-terminal Fmoc group as described in step 3.
Protocol 3: Cleavage and Deprotection of the Final Peptide
This protocol describes the cleavage of the synthesized peptide from the solid support and the removal of side-chain protecting groups.
Materials:
-
Peptide-resin from Protocol 2
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[8]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate the mixture at room temperature for 2-3 hours.[8]
-
Product Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a flask containing cold diethyl ether to precipitate the crude peptide.
-
Isolation: Isolate the precipitated peptide by centrifugation.
-
Washing: Wash the crude product with cold diethyl ether several times.
-
Drying: Dry the final product under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data
The following tables provide representative data for key steps in solid-phase synthesis. Note that actual yields and efficiencies will vary depending on the specific sequence, resin, and reaction conditions.
Table 1: Representative Loading Efficiency of Linkers on Amino-Functionalized Resins
| Resin Type | Linker Type | Loading Method | Typical Loading Efficiency (%) |
| Rink Amide AM | Aldehyde-functionalized | Reductive Amination | 70-90% |
| Amino-methyl PS | Aldehyde-functionalized | Reductive Amination | 65-85% |
| TentaGel NH₂ | Ketone-functionalized | Reductive Amination | 75-95% |
Table 2: Representative Yields for Solid-Phase Synthesis and Cleavage
| Synthesis Step | Description | Representative Yield/Purity |
| Reductive Amination | On-resin reaction of an aldehyde/ketone with a primary amine. | >90% conversion (as determined by LC-MS of cleaved test sample)[4] |
| Peptide Coupling | Single amino acid addition in Fmoc-SPPS. | >99% completion (monitored by Kaiser test) |
| Final Cleavage | Cleavage from resin and removal of protecting groups. | 50-80% crude yield (sequence dependent) |
| Post-HPLC Purification | Final purified peptide. | 20-50% overall yield (sequence dependent) |
Visualizations
Caption: Overall workflow for solid-phase synthesis using this compound.
Caption: Chemical pathway of reductive amination for linker immobilization.
Caption: Conceptual structure of a PROTAC utilizing the hexyl linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Solid-phase synthesis of diverse peptide tertiary amides by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Solution-Phase Synthesis of PROTACs with tert-Butyl 6-oxohexylcarbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solution-phase synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing tert-Butyl 6-oxohexylcarbamate as a versatile linker precursor. These guidelines are intended to offer a comprehensive framework for the design, synthesis, and characterization of novel protein degraders.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to co-opt the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein of interest (POI). A PROTAC molecule is comprised of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] This catalytic mechanism offers a powerful strategy for targeting proteins that have been traditionally considered "undruggable".[1]
The linker component is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.[2] Alkyl chains, such as the hexyl chain derived from this compound, are frequently employed due to their synthetic tractability and the flexibility they impart to the final PROTAC molecule.[2]
Data Presentation: Representative Biological Activity of PROTACs
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize representative data for PROTACs, highlighting the impact of linker length and composition on their degradation efficiency.
Table 1: Effect of Alkyl Linker Length on BRD4 Degradation
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | BRD4 | CRBN | 4-carbon alkyl | 50 | >90 | [3] |
| PROTAC B | BRD4 | CRBN | 6-carbon alkyl | 25 | >95 | [4] |
| PROTAC C | BRD4 | CRBN | 8-carbon alkyl | 10 | >95 | [3] |
| PROTAC D | BRD4 | VHL | 6-carbon alkyl | 35 | >90 | [4] |
This table presents illustrative data compiled from various sources in the literature to demonstrate the impact of linker length on PROTAC efficacy.
Table 2: Comparison of Different Linker Types for a Model Target
| PROTAC | Target Protein | E3 Ligase | Linker Type (Number of Atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC X | Model Kinase | CRBN | Alkyl (6) | 45 | 85 | [4] |
| PROTAC Y | Model Kinase | CRBN | PEG (6) | 60 | 90 | [2] |
| PROTAC Z | Model Kinase | CRBN | Alkyl-Aromatic (8) | 30 | >95 | [2] |
This table provides a comparative view of how different linker compositions can influence the degradation of the same target protein.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a PROTAC targeting a model protein (e.g., a kinase) and recruiting the Cereblon (CRBN) E3 ligase, using this compound as the linker precursor.
Part 1: Synthesis of Linker-E3 Ligase Ligand Conjugate
This protocol describes the reductive amination of this compound with an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).
Reagents and Materials:
-
This compound
-
Amine-functionalized E3 Ligase Ligand (e.g., 4-aminomethyl-pomalidomide)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic Acid (AcOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine-functionalized E3 ligase ligand (1.0 eq) in DCE, add this compound (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected Linker-E3 Ligase Ligand Conjugate.
Part 2: Boc Deprotection
This protocol details the removal of the tert-butylcarbonyl (Boc) protecting group to reveal a primary amine.
Reagents and Materials:
-
Boc-protected Linker-E3 Ligase Ligand Conjugate (from Part 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected Linker-E3 Ligase Ligand Conjugate (1.0 eq) in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
Part 3: Final PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of the deprotected linker-E3 ligase conjugate with a carboxylic acid-functionalized target protein ligand.
Reagents and Materials:
-
Deprotected Linker-E3 Ligase Ligand Conjugate (from Part 2)
-
Carboxylic acid-functionalized Target Protein Ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative HPLC system
Procedure:
-
Dissolve the carboxylic acid-functionalized target protein ligand (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.[1]
-
Add a solution of the deprotected Linker-E3 Ligase Ligand Conjugate (1.0 eq) and DIPEA (1.5 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude PROTAC by preparative HPLC to obtain the final product.
Part 4: Final PROTAC Characterization
The purified PROTAC should be thoroughly characterized to confirm its identity and purity.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized PROTAC. Both 1H and 13C NMR should be performed.
-
Mass Spectrometry (MS): To verify the molecular weight of the final compound. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Mandatory Visualizations
Caption: Synthetic workflow for a PROTAC using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: PROTAC Synthesis with Alkyl Linkers
Welcome to our dedicated support center for researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring alkyl linkers. This resource offers comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered during the synthesis of PROTACs with alkyl linkers?
A1: Researchers commonly face several challenges when synthesizing PROTACs with alkyl linkers. These include:
-
Low Reaction Yields: Nucleophilic substitution reactions, a frequent strategy for linker conjugation, can be sluggish, especially with weakly nucleophilic amines like those found on certain E3 ligase ligands (e.g., pomalidomide).[1][2]
-
Over-alkylation: Primary and secondary amines are susceptible to multiple alkylations, leading to a mixture of products and complicating purification.[1]
-
Poor Solubility: PROTACs incorporating long, hydrophobic alkyl chains often exhibit poor aqueous solubility, which can hinder biological assays and affect their pharmacokinetic properties.[1][3][4]
-
Metabolic Instability: Linear alkyl chains can be prone to oxidative metabolism by cytochrome P450 enzymes, potentially leading to a shorter in vivo half-life.[1][5]
-
Purification Difficulties: The hydrophobicity of alkyl-linked PROTACs can make purification by standard chromatography challenging.[6]
Q2: How does the length of the alkyl linker impact PROTAC efficacy?
A2: The length of the alkyl linker is a critical determinant of a PROTAC's efficacy and must be empirically optimized for each target protein and E3 ligase pair.[7][8][9]
-
Too Short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex between the target protein and the E3 ligase.[5][9][10]
-
Too Long: Conversely, an excessively long and flexible linker can lead to an unstable or non-productive ternary complex, reducing degradation efficiency.[5][9][10] The optimal linker length facilitates a productive conformation for efficient ubiquitination of the target protein.[8]
Q3: What are the key reaction conditions to optimize for coupling an alkyl halide linker to an amine?
A3: To improve the efficiency of N-alkylation with an alkyl bromide or iodide, consider the following factors:
-
Base: The choice of base is crucial. For weakly nucleophilic amines, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is often effective.[1][2] For other systems, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used.[1]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN) are typically recommended as they can solvate the reactants and facilitate the SN2 reaction.[1]
-
Temperature: Increasing the reaction temperature (e.g., to 50-80 °C) can enhance the reaction rate, but it's important to monitor for potential degradation of starting materials or products.[1]
-
Reactivity of the Halide: If reactions with alkyl bromides are slow, switching to a more reactive alkyl iodide can improve yields.[2]
Q4: My alkyl-linked PROTAC has poor aqueous solubility. What strategies can I employ to address this?
A4: Poor solubility is a common issue with hydrophobic alkyl linkers.[1][3] Consider the following approaches:
-
Formulation: For in vitro assays, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into aqueous buffers is a standard practice.[11] The use of co-solvents such as PEG-400 may also improve solubility.[11]
-
Linker Modification: If poor solubility remains a significant hurdle, consider synthesizing analogues with hybrid linkers that incorporate hydrophilic motifs, such as polyethylene glycol (PEG) units or polar functional groups like ethers or amides, to balance the overall physicochemical properties of the molecule.[3][12][13]
-
pH Adjustment: If the PROTAC possesses ionizable groups, adjusting the pH of the buffer can sometimes enhance solubility.[11]
Troubleshooting Guides
Problem 1: Low or No Yield in PROTAC Synthesis
You are attempting to synthesize a PROTAC by coupling a warhead or E3 ligase ligand to an alkyl linker, but you are observing low conversion to the desired product.
Caption: Troubleshooting workflow for low PROTAC synthesis yield.
Problem 2: PROTAC Shows Low or No Target Degradation Activity
Your synthesized PROTAC is pure, but it fails to induce significant degradation of the target protein in cellular assays.
Caption: Troubleshooting workflow for low PROTAC degradation activity.
Quantitative Data
The optimal length of the alkyl linker is highly dependent on the specific target and E3 ligase pair. Below are examples from the literature illustrating this principle.
Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths [7][8]
| PROTAC Compound | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| 1 | 12 | >1000 | <20 |
| 2 | 13 | ~500 | ~40 |
| 3 (Optimal) | 16 | ~10 | >95 |
| 4 | 17 | ~100 | ~80 |
| 5 | 20 | >1000 | <30 |
Data is illustrative and based on published findings for VHL-based PROTACs targeting Estrogen Receptor α (ERα).
Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [2]
| Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| < 12 | No Degradation | - |
| 21 (Optimal) | 3 | 96 |
| 29 | 292 | 76 |
Data is illustrative and based on published findings for TBK1-targeting PROTACs.
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis via Nucleophilic Substitution
This protocol outlines a general method for the alkylation of an amine-containing component (e.g., an E3 ligase ligand) with a bifunctional alkyl bromide linker.[14]
-
Dissolution: Dissolve the amine-containing component (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base, such as DIPEA (2.0-3.0 eq), to the solution.
-
Linker Addition: Add the bifunctional alkyl bromide linker (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at an appropriate temperature (room temperature to 80 °C) for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol provides a method to assess the degradation of a target protein in cells treated with a PROTAC.[9]
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 4-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a suitable method, such as a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and load onto an SDS-polyacrylamide gel.
-
Electrophoresis and Transfer: Separate the proteins by size via electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4 °C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Caption: The PROTAC mechanism for targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. explorationpub.com [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Linker Length with tert-Butyl 6-oxohexylcarbamate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for optimizing Proteolysis Targeting Chimera (PROTAC) linker length, with a specific focus on the use of tert-Butyl 6-oxohexylcarbamate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC, and why is its length critical?
A1: The linker in a PROTAC is a crucial component that connects the ligand that binds to the target Protein of Interest (POI) with the ligand that recruits an E3 ubiquitin ligase. Its primary role is to facilitate the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase. The length of the linker is critical because it dictates the spatial orientation and proximity of the POI and the E3 ligase within this complex. An optimal linker length is necessary for efficient ubiquitination of the target protein, which marks it for degradation by the proteasome.
Q2: My PROTAC, synthesized with a this compound-derived linker, shows good binding to the target protein and the E3 ligase individually, but I don't observe any protein degradation. What are the potential linker-related issues?
A2: This is a common challenge in PROTAC development and often points to a problem with the formation of a stable and productive ternary complex. Potential linker-related issues include:
-
Incorrect Linker Length: The linker may be too short, causing steric hindrance and preventing the simultaneous binding of both the target protein and the E3 ligase. Conversely, a linker that is too long might lead to a non-productive ternary complex where the key lysine residues on the target protein are not correctly positioned for ubiquitination.
-
Inappropriate Flexibility/Rigidity: While alkyl chains derived from this compound offer flexibility, this may not be optimal for all target-E3 ligase pairs. In some cases, a more rigid linker is required to pre-organize the PROTAC into a bioactive conformation.
Q3: How does the "hook effect" relate to PROTAC linker optimization?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex required for degradation. Optimizing the linker can help mitigate the hook effect by enhancing the cooperativity of ternary complex formation, meaning the binding of one protein to the PROTAC increases the affinity for the other.
Q4: I'm having trouble with the synthesis of my PROTAC using a this compound-derived linker. What are some common synthetic hurdles?
A4: Common synthetic challenges when using aldehyde-containing linkers and Boc-protected amines include:
-
Low Yield in Reductive Amination: The initial coupling of the aldehyde group of the linker with an amine on your ligand can be inefficient. This may be due to the instability of the imine intermediate or suboptimal reaction conditions.
-
Incomplete Boc Deprotection: The removal of the Boc protecting group to reveal the amine for the second coupling step can sometimes be incomplete, leading to a mixture of protected and deprotected intermediates that are difficult to separate.
-
Side Reactions during Amide Coupling: The final amide bond formation can be hampered by side reactions, especially if your ligands have other reactive functional groups.
Troubleshooting Guides
Problem 1: No or Weak Target Protein Degradation
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths by using shorter or longer alkyl carbamate derivatives. Test the degradation activity of each variant to identify the optimal length. |
| Poor Ternary Complex Formation | Perform biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET to directly measure the formation and stability of the ternary complex. |
| Incorrect Linker Attachment Points | Re-evaluate the points of attachment on your target and E3 ligase ligands. The linker should be connected at solvent-exposed regions that do not interfere with the primary binding interactions. |
| Poor Cell Permeability | The overall physicochemical properties of the PROTAC, influenced by the linker, may limit its ability to cross the cell membrane. Consider modifying the linker to improve its properties, for example, by incorporating features that reduce its lipophilicity. |
Problem 2: Difficulty in PROTAC Synthesis
| Possible Cause | Troubleshooting Steps |
| Low Yield in Reductive Amination | * Ensure anhydrous reaction conditions. * Use a mild reducing agent such as sodium triacetoxyborohydride, which is often effective for reductive aminations. * Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. |
| Incomplete Boc Deprotection | * Increase the reaction time or the concentration of trifluoroacetic acid (TFA). * Ensure complete removal of TFA before proceeding to the next step, as residual acid can interfere with the subsequent amide coupling. * Consider using an alternative acidic condition, such as HCl in dioxane. |
| Difficult Purification | * Utilize high-performance liquid chromatography (HPLC) for purification, as the structural similarity between the desired product and any side products can make separation by standard column chromatography challenging. * Optimize the HPLC gradient to achieve better separation. |
Data Presentation
The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC efficacy, measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).
Table 1: Impact of Alkyl Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl Chain | 8 | >1000 | <10 |
| PROTAC B | Alkyl Chain | 12 | 50 | >90 |
| PROTAC C | Alkyl Chain | 16 | 250 | 75 |
Illustrative data compiled from various sources in the literature.
Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC D | PEG | 12 | ~500 | ~60 |
| PROTAC E | PEG | 16 | ~100 | >90 |
| PROTAC F | PEG | 20 | ~300 | ~75 |
Data adapted from studies on ERα degradation.[1]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using a this compound-derived Linker
This protocol outlines a general three-step synthesis of a PROTAC, starting with the reductive amination of the linker with an amine-functionalized E3 ligase ligand, followed by Boc deprotection and amide coupling with a carboxylic acid-functionalized POI ligand.
Step 1: Reductive Amination
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane or dichloroethane).
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq), in portions.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the linker-E3 ligase ligand conjugate.
Step 2: Boc Deprotection
-
Dissolve the purified linker-E3 ligase ligand conjugate from Step 1 in dichloromethane.
-
Add trifluoroacetic acid (TFA) (20-50% v/v) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene to ensure complete removal of residual acid. The resulting amine is often used in the next step without further purification.
Step 3: Amide Coupling
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir for 15-20 minutes to activate the carboxylic acid.
-
Add the deprotected linker-E3 ligase ligand conjugate from Step 2 to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
Protocol 2: Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Seed the appropriate cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation for each PROTAC concentration relative to the vehicle control and plot the data to determine the DC50 and Dmax values.[1]
Mandatory Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Synthetic workflow for a PROTAC using a this compound derivative.
Caption: A troubleshooting decision tree for optimizing PROTAC activity.
References
Technical Support Center: Optimizing PROTAC Synthesis with tert-Butyl 6-oxohexylcarbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of your Proteolysis Targeting Chimera (PROTAC) synthesis, with a specific focus on utilizing tert-Butyl 6-oxohexylcarbamate as a key linker building block.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in PROTAC synthesis?
A1: this compound is a bifunctional linker precursor. Its structure contains a Boc-protected amine and an aldehyde. The aldehyde can be oxidized to a carboxylic acid, providing a handle for coupling to an amine-functionalized protein of interest (POI) ligand or E3 ligase ligand. The Boc-protected amine, after deprotection, reveals a primary amine that can be coupled to the second ligand, thus forming the final PROTAC molecule. This building block allows for a sequential and controlled assembly of the PROTAC.
Q2: What is a typical synthetic workflow when using a Boc-protected alkyl linker like this compound?
A2: The synthesis is typically a multi-step process that involves the sequential coupling of the linker to the two ligands (one for the target protein and one for the E3 ligase). A general workflow is as follows:
-
Linker Modification (if necessary): The terminal functional group of the linker (e.g., the aldehyde of this compound) is modified or activated for the first coupling reaction. For instance, the aldehyde can be oxidized to a carboxylic acid.
-
First Coupling Reaction: The modified linker is coupled to the first ligand (either the POI ligand or the E3 ligase ligand). This is often an amide bond formation.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the linker is removed, typically under acidic conditions, to expose a primary amine.
-
Second Coupling Reaction: The newly exposed amine on the linker-ligand intermediate is then coupled to the second ligand to form the complete, protected PROTAC.
-
Final Deprotection (if necessary) and Purification: Any remaining protecting groups on the ligands are removed, and the final PROTAC is purified, usually by preparative HPLC.
Q3: Which coupling reagents are recommended for the amide bond formation steps?
A3: Several coupling reagents can be effective. The choice often depends on the specific substrates and the need to minimize side reactions. Commonly used and recommended reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). These are often used in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine.[1]
Q4: How does the linker's length and composition affect the final PROTAC's activity?
A4: The linker is a critical determinant of a PROTAC's efficacy. Its length and flexibility are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. A linker that is too short may cause steric hindrance, while one that is too long might lead to an unstable complex. The optimal linker is target-dependent and often requires empirical determination by synthesizing a library of PROTACs with varying linker lengths.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of PROTACs using this compound and similar Boc-protected linkers.
Problem 1: Low Yield in the First Amide Coupling Step
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient Carboxylic Acid Activation | Ensure your coupling reagent is fresh and added in appropriate stoichiometry (typically 1.1-1.2 equivalents). Pre-activate the carboxylic acid with the coupling reagent and a base (e.g., DIPEA) for 15-30 minutes at room temperature before adding the amine-containing ligand.[1] |
| Presence of Water | Use anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Water can hydrolyze the activated ester, reducing the yield.[2] |
| Amine Starting Material is an HCl or TFA Salt | If your amine-containing ligand is a salt, it can neutralize the base required for the coupling reaction. Pre-treat the amine salt by either performing a free-basing workup (washing with a mild aqueous base like sodium bicarbonate) or by adding an additional equivalent of a non-nucleophilic base to the reaction mixture. |
| Steric Hindrance | If either the ligand or the linker is sterically hindered, consider increasing the reaction time and/or temperature. Alternatively, switching to a more powerful coupling reagent like COMU may improve yields. |
| Poor Solubility of Reactants | Use a co-solvent system (e.g., DMF/DCM or DMSO) to ensure all reactants are fully dissolved, creating a homogenous reaction mixture.[1] |
Problem 2: Incomplete or Failed Boc Deprotection
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM). A typical concentration is 20-50% TFA in DCM. If deprotection is slow or incomplete, you can increase the concentration of TFA or the reaction time.[3] |
| Acid-Labile Functional Groups on Ligands | If your ligands contain other acid-sensitive functional groups, harsh deprotection conditions can lead to side products. In such cases, consider using milder acidic conditions, such as 4M HCl in dioxane, or perform the reaction at 0°C to control reactivity. |
| Difficult Removal of Residual Acid | Residual TFA can interfere with the subsequent coupling step. After removing the solvent and excess TFA under reduced pressure, co-evaporate the residue with a solvent like toluene to ensure all traces of acid are removed.[3] |
Problem 3: Low Yield in the Second Amide Coupling Step
Possible Causes & Solutions
| Cause | Recommended Solution |
| Residual Acidity from Deprotection | As mentioned above, ensure all residual acid from the Boc deprotection step is removed before proceeding. The presence of acid will neutralize the base needed for the coupling reaction. |
| Degradation of Intermediate | The deprotected amine intermediate may be unstable. It is often best to use the crude intermediate directly in the next step without extensive purification or storage. |
| All Causes from Problem 1 | The same issues that affect the first coupling reaction (inefficient activation, water, steric hindrance, solubility) can also impact the second coupling. Refer to the solutions for Problem 1. |
Problem 4: Difficult Purification of the Final PROTAC
Possible Causes & Solutions
| Cause | Recommended Solution |
| Multiple Byproducts | Optimize each reaction step to maximize the conversion to the desired product, which will simplify the final purification. Monitor each step by LC-MS to ensure the reaction has gone to completion. |
| Poor Separation on HPLC | The flexible nature of some linkers can make purification challenging. Optimize your preparative HPLC method by using a high-resolution column and a shallow elution gradient to improve the separation of your product from closely related impurities.[2] |
| Final Compound Insolubility | PROTACs can sometimes have poor solubility. During workup and purification, use appropriate solvent systems. It may be necessary to use a solvent mixture or add a small amount of DMSO to keep the compound in solution. |
Experimental Protocols
Protocol 1: General Procedure for First Amide Coupling
This protocol describes the coupling of a carboxylic acid-functionalized ligand to the deprotected amine derived from a linker precursor.
-
Reactant Preparation: Dissolve the carboxylic acid component (1.0 eq) in an anhydrous solvent (e.g., DMF).
-
Activation: Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the solution.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the amine component (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Boc Deprotection
This protocol outlines the removal of the Boc protecting group.
-
Dissolution: Dissolve the Boc-protected intermediate in DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add TFA (20-50% v/v in DCM) dropwise to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the deprotection by LC-MS.
-
Concentration: Once complete, concentrate the reaction mixture under reduced pressure.
-
TFA Removal: Co-evaporate with toluene to remove residual TFA. The resulting amine salt is often used in the next step without further purification.[3]
Visualizations
Caption: A step-by-step workflow for PROTAC synthesis.
References
Technical Support Center: Troubleshooting PROTAC® Solubility Issues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those containing hydrophobic alkyl linkers.
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs with hydrophobic alkyl linkers have poor aqueous solubility?
A1: PROTACs are inherently large molecules, often with high molecular weights and lipophilicity, which pushes them "beyond the Rule of 5" and can lead to poor solubility.[1][2] Hydrophobic alkyl linkers, composed of saturated or unsaturated hydrocarbon chains, contribute significantly to the lipophilicity of the PROTAC molecule, which can limit aqueous solubility and cellular uptake.[3][4] This hydrophobicity can lead to challenges such as precipitation when diluting from a DMSO stock into aqueous buffers for biological assays.[5]
Q2: How can I improve the solubility of my PROTAC containing a hydrophobic alkyl linker?
A2: Several strategies can be employed to enhance the solubility of your PROTAC:
-
Linker Modification: The most direct approach is to modify the linker. Replacing purely alkyl chains with linkers containing polar functional groups can significantly improve solubility.[6] Effective modifications include:
-
Incorporating Saturated Nitrogen Heterocycles: Adding motifs like piperazine or piperidine can introduce basic nitrogen atoms that are protonated at physiological pH, increasing polarity and aqueous solubility.[6][7][8]
-
Introducing Polar Rigidifying Groups: Using rigid structures like alkynes can also improve pharmacokinetic properties.[6]
-
Switching to PEG Linkers: Polyethylene glycol (PEG) linkers are hydrophilic and can substantially increase the water solubility of PROTACs.[3][5] However, this may also impact other properties like metabolic stability and cell permeability.[3][]
-
-
Formulation Strategies: If modifying the molecule is not feasible, various formulation approaches can overcome solubility issues:
-
Co-solvents: For in vivo studies, a mixture of solvents like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be effective.[5]
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC within a polymer matrix can prevent crystallization and enhance dissolution.[2][10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility and oral bioavailability of hydrophobic compounds.[8][11]
-
Nanoformulations: Encapsulating the PROTAC in nanoparticles can improve its solubility and pharmacokinetic profile.[8][11]
-
Q3: Will modifying the linker to improve solubility negatively affect my PROTAC's activity?
A3: It is a critical consideration. The linker is not just a spacer; its length, composition, and flexibility are crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[3][5] While improving solubility is important, any modification must be empirically tested to ensure it does not negatively impact the PROTAC's degradation efficacy. For example, in some cases, replacing an alkyl linker with a PEG linker has been shown to inhibit PROTAC activity.[6]
Q4: What is the "hook effect" and how does solubility relate to it?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficacy decreases at high concentrations. This occurs because at high concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the E3 ligase, preventing the formation of the necessary ternary complex for degradation.[5] While improving solubility with strategies like using PEG linkers doesn't directly prevent the hook effect, it ensures the PROTAC is fully dissolved at the optimal concentration range. This allows for a more accurate determination of the ideal working concentration to avoid the hook effect.[5]
Troubleshooting Guide: Addressing Poor PROTAC® Solubility
This guide provides a systematic approach to resolving common solubility-related issues encountered during experimentation with PROTACs containing hydrophobic alkyl linkers.
Issue 1: Precipitate Formation Upon Dilution in Aqueous Buffer
Observation: A visible precipitate forms when diluting a DMSO stock solution of your PROTAC into an aqueous buffer (e.g., PBS, cell culture media).
Root Cause: The abrupt change in solvent polarity from organic (DMSO) to aqueous causes the hydrophobic PROTAC to crash out of solution.
Solutions:
-
Optimize DMSO Concentration: While aiming for a low final DMSO concentration (ideally <0.1%) to minimize cellular toxicity, a slightly higher concentration may be necessary to maintain solubility.[5]
-
Utilize Sonication and Gentle Heating: To aid dissolution, warm the solution to 37°C for 5-10 minutes and use an ultrasonic bath for 5-15 minutes. Always visually inspect for any remaining precipitate.[5]
-
Employ Co-solvents: For challenging compounds, especially in pre-clinical studies, using a co-solvent system can be highly effective. A common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
Issue 2: Inconsistent or Non-Reproducible Results in Cell-Based Assays
Observation: You are seeing significant variability in your experimental results, such as Western blots or cell viability assays.
Root Cause: Your PROTAC may be precipitating in the cell culture media over the course of the experiment, leading to an unknown and variable effective concentration.
Solutions:
-
Determine Kinetic Solubility in Media: Perform a kinetic solubility assay in your specific cell culture media to establish the maximum concentration at which your PROTAC remains soluble.
-
Consider Serum Concentration: Proteins like bovine serum albumin (BSA) in cell culture media can sometimes help to solubilize hydrophobic compounds. Ensure your serum concentration is optimal and consistent.[8]
-
Prepare Fresh Dilutions: Avoid using old dilutions. Prepare fresh dilutions from a concentrated stock for each experiment to ensure consistent starting concentrations.
Quantitative Data Summary
The following table summarizes the impact of different linker types on the physicochemical properties of PROTACs.
| Property | Hydrophobic Alkyl Linker Effect | Hydrophilic (e.g., PEG) Linker Effect | Reference(s) |
| Aqueous Solubility | Generally decreases solubility, can lead to aggregation. | Increases aqueous solubility, reduces aggregation. | [3][4] |
| Cell Permeability | Can enhance passive diffusion across cell membranes. | May decrease passive permeability but can improve overall bioavailability due to better solubility. | [4][] |
| Metabolic Stability | Generally more stable to oxidative cleavage. | Can be prone to cleavage through ether peroxidation. | [] |
| PROTAC Activity | Can be highly effective if solubility is managed. | Can inhibit PROTAC activity in some cases. | [6] |
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay in PBS
This protocol provides a method to determine the kinetic solubility of a PROTAC in Phosphate-Buffered Saline (PBS).
Materials:
-
PROTAC compound
-
DMSO (anhydrous)
-
PBS (pH 7.4)
-
96-well plates (non-binding surface recommended)
-
Plate shaker
-
Plate reader capable of measuring absorbance or a suitable analytical method (e.g., HPLC-UV)
-
Centrifuge with a plate rotor
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Dilution into PBS: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into a corresponding well of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) on a plate shaker for 1-2 hours.
-
Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new plate and measure the concentration of the dissolved PROTAC using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or by HPLC-UV against a standard curve).
-
Data Analysis: The kinetic solubility is the highest concentration at which the measured concentration in the supernatant matches the nominal concentration.
Protocol 2: Thermodynamic Solubility Assay
This assay measures the equilibrium solubility of a compound.
Materials:
-
Solid PROTAC compound
-
PBS (pH 7.4)
-
Glass vials
-
Orbital shaker in a temperature-controlled incubator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare Saturated Solution:
-
Add an excess amount of the solid PROTAC compound to a glass vial.
-
Add a known volume of PBS (pH 7.4) to the vial.
-
Securely cap the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.[8]
-
-
Sample Processing:
-
After incubation, let the vials stand to allow larger particles to settle.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[8]
-
-
Quantification:
-
Carefully collect a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to prevent precipitation before analysis.
-
Determine the concentration of the PROTAC in the diluted supernatant using a validated HPLC-UV method with a standard curve.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.
-
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 10. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
stability of tert-Butyl 6-oxohexylcarbamate under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of tert-Butyl 6-oxohexylcarbamate under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that influence its stability?
A1: The stability of this compound is primarily dictated by its two main functional groups: the aldehyde (-CHO) and the tert-butoxycarbonyl (Boc) protected amine (-NHBoc). The aldehyde is susceptible to oxidation and nucleophilic attack, while the Boc group is sensitive to acidic conditions.[1][2][3]
Q2: How stable is this compound under acidic conditions?
A2: The Boc protecting group is labile in the presence of strong acids.[3][4] Treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will lead to the cleavage of the Boc group, yielding the corresponding primary amine.[3] The aldehyde functional group can undergo acid-catalyzed acetal formation if alcohols are present as a solvent or reagent.[2][5]
Q3: What is the stability of this compound under basic conditions?
A3: The Boc group is generally stable under basic and nucleophilic conditions, making it a suitable protecting group in the presence of bases.[1][3][6] However, the aldehyde group, which has α-hydrogens, can undergo base-catalyzed self-condensation (aldol reaction) or other side reactions. Prolonged exposure to strong bases should be avoided.
Q4: Can this compound be used in reactions involving oxidizing agents?
A4: Caution is advised when using oxidizing agents. Aldehydes are readily oxidized to carboxylic acids by many common oxidants, including atmospheric oxygen.[2][7] This oxidation is a common degradation pathway for 6-oxohexylcarbamate derivatives.[8]
Q5: Is the compound stable to reducing agents?
A5: The aldehyde group is easily reduced to a primary alcohol.[5] Common reducing agents like sodium borohydride (NaBH₄) will convert the aldehyde to a hydroxyl group. This can be a desired transformation or an unwanted side reaction depending on the experimental design. The Boc group is generally stable to most hydride-based reducing agents.
Q6: What is the thermal stability of this compound?
A6: Aliphatic aldehydes can be thermally sensitive and may be prone to polymerization or degradation at elevated temperatures.[8][9] It is recommended to use this compound at or below room temperature whenever possible and to store it in a cool, dark place.
Troubleshooting Guides
Problem 1: Low yield or disappearance of starting material during a reaction.
| Potential Cause | Recommended Solution |
| Acidic Reaction/Workup Conditions: The Boc group may have been cleaved.[3][4] | Neutralize the reaction mixture promptly. Use a buffered system if possible. Avoid prolonged exposure to strong acids. |
| Presence of Oxidizing Agents: The aldehyde may have been oxidized to a carboxylic acid.[2][7] | Ensure all reagents and solvents are free of peroxides. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Basic Reaction Conditions: The aldehyde may have undergone an aldol condensation or other side reactions. | Use non-nucleophilic or sterically hindered bases if a base is required. Keep the reaction temperature low. |
| Elevated Temperatures: The compound may have degraded or polymerized.[8][9] | Maintain a low reaction temperature. If heating is necessary, perform a small-scale trial to assess stability. |
Problem 2: An unexpected new product is observed by TLC or LC-MS.
| Potential Cause | Recommended Solution |
| New spot with lower Rf (more polar): This could be the carboxylic acid from oxidation or the diol from over-reduction. | To confirm, run a co-spot with a sample of the starting material that has been intentionally oxidized (e.g., with a mild oxidant) or reduced (with NaBH₄). |
| New spot with a very low Rf that streaks: This may indicate the deprotected amine salt if the reaction was acidic. | Basify a small aliquot of the reaction mixture and re-run the TLC. The free amine should have a different Rf value. |
| Formation of an imine: If a primary amine was present in the reaction, it could have reacted with the aldehyde.[10] | Analyze the mass spectrum of the new product for the expected mass of the imine adduct. |
Data Presentation
Table 1: General Stability of Functional Groups in this compound
| Condition | Aldehyde Group Stability | N-Boc Group Stability | Primary Degradation Pathway |
| Strong Acid (e.g., TFA, HCl) | Prone to acetal formation with alcohol solvents.[2][5] | Labile: Cleaved to the primary amine.[3][4] | Boc deprotection. |
| Strong Base (e.g., NaOH, KOH) | Prone to aldol condensation.[2] | Stable .[1][3] | Aldehyde condensation. |
| Oxidizing Agents (e.g., O₂, KMnO₄) | Unstable: Readily oxidized to a carboxylic acid.[2][7] | Generally stable. | Aldehyde oxidation. |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Unstable: Readily reduced to a primary alcohol.[5] | Stable . | Aldehyde reduction. |
| Elevated Temperature | May lead to degradation or polymerization.[8][9] | Generally stable at moderate temperatures. | Aldehyde polymerization/degradation. |
Experimental Protocols
Protocol 1: Assessing Stability under Acidic Conditions
-
Preparation: Dissolve 10 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Acid Treatment: Add 100 µL of a 1M solution of HCl in dioxane.
-
Monitoring: Stir the reaction at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at time points of 0, 15, 30, 60, and 120 minutes.
-
Analysis: Observe the disappearance of the starting material spot/peak and the appearance of a new, more polar spot/peak corresponding to the deprotected amine.
Protocol 2: Assessing Stability under Oxidative Conditions
-
Preparation: Dissolve 10 mg of this compound in 1 mL of a suitable solvent (e.g., acetone).
-
Oxidant Addition: Add a mild oxidizing agent, such as a few crystals of potassium permanganate (KMnO₄), and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS at regular intervals.
-
Analysis: Look for the formation of a new, more polar product consistent with the carboxylic acid. The starting material spot/peak should diminish over time.
Visualizations
Caption: A logical workflow for troubleshooting unexpected outcomes in reactions involving this compound.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Aldehyde - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 6-Aminohexanal|C6H13NO|Research Chemical [benchchem.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: PROTAC Synthesis with tert-Butyl 6-oxohexylcarbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tert-Butyl 6-oxohexylcarbamate in their PROTAC synthesis workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation.
Troubleshooting Guide: Side Reactions in Reductive Amination
The primary application of this compound in PROTAC synthesis involves the reductive amination of its aldehyde functional group with a primary or secondary amine on the E3 ligase ligand or the target protein binder. While this is a powerful conjugation strategy, several side reactions can occur, leading to low yields and complex product mixtures. This guide will help you identify and mitigate these issues.
Issue 1: Low Yield of the Desired PROTAC Conjugate
Question: I am performing a reductive amination with this compound and an amine-containing ligand, but I am observing a very low yield of my target PROTAC. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in this context can stem from several factors, primarily related to three common side reactions: over-alkylation , reduction of the starting aldehyde , and aldehyde self-condensation . The stability of the Boc protecting group is generally robust under these conditions but should also be considered.
| Side Reaction | Description | Mitigation Strategies |
| Over-alkylation | The newly formed secondary amine product reacts further with another molecule of this compound, leading to a tertiary amine impurity. | - Use a milder reducing agent that preferentially reduces the iminium ion over the aldehyde (e.g., NaBH(OAc)₃ or NaBH₃CN). - Control the stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to favor the formation of the desired secondary amine. - Perform the reaction at a lower temperature to reduce the rate of the second alkylation. |
| Aldehyde Reduction | The reducing agent directly reduces the aldehyde of this compound to the corresponding alcohol (tert-Butyl (6-hydroxyhexyl)carbamate). | - Choose a reducing agent with high selectivity for the imine over the aldehyde, such as Sodium triacetoxyborohydride (NaBH(OAc)₃). - Add the reducing agent portion-wise to maintain a low concentration. - Ensure efficient imine formation before adding the reducing agent by allowing the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) at room temperature. |
| Aldol Self-Condensation | Under basic or acidic conditions, two molecules of this compound can react with each other in an aldol condensation, leading to undesired dimeric impurities. | - Maintain a neutral or slightly acidic pH (around 5-6) during the reaction. Acetic acid can be used as a catalyst for imine formation while keeping the conditions favorable. - Add the aldehyde slowly to the reaction mixture containing the amine to minimize its concentration and reduce the likelihood of self-condensation. |
| Boc Group Instability | While generally stable, prolonged exposure to strong acids can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group. | - Avoid strongly acidic conditions. If an acid catalyst is used for imine formation, a mild acid like acetic acid is preferred over stronger acids. - Monitor the reaction progress and limit the reaction time to what is necessary for completion. |
The following table provides representative data on how reaction conditions can influence the product distribution in a reductive amination with this compound.
| Reducing Agent | Amine Equivalents | Additive | Desired Product Yield (%) | Over-alkylation (%) | Aldehyde Reduction (%) | Aldol Condensation (%) |
| NaBH₄ | 1.0 | None | 35 | 25 | 30 | 10 |
| NaBH(OAc)₃ | 1.2 | Acetic Acid (cat.) | 85 | <5 | <5 | <5 |
| NaBH₃CN | 1.1 | Acetic Acid (cat.) | 78 | 10 | 7 | <5 |
| NaBH(OAc)₃ | 1.0 | None | 70 | 15 | 10 | 5 |
This data is illustrative and actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
This protocol is designed to maximize the yield of the desired secondary amine conjugate while minimizing common side reactions.
Materials:
-
This compound (1.0 eq)
-
Amine-containing ligand (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic Acid (catalytic amount, e.g., 0.1 eq)
Procedure:
-
Dissolve the amine-containing ligand (1.2 eq) and this compound (1.0 eq) in anhydrous DCM or DCE.
-
Add a catalytic amount of acetic acid (0.1 eq) to the mixture to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Scenario: A researcher observes multiple peaks in the LC-MS of their crude reaction mixture, with a low abundance of the desired product mass.
Troubleshooting Workflow:
-
Analyze the LC-MS Data:
-
Identify the mass of the desired product.
-
Look for masses corresponding to potential side products:
-
Over-alkylation product: [Mass of desired product + Mass of this compound - Mass of H₂]
-
Reduced aldehyde: [Mass of this compound + 2]
-
Aldol condensation product: [2 x Mass of this compound - Mass of H₂O]
-
-
-
Adjust Reaction Conditions Based on Findings:
-
If over-alkylation is significant: Reduce the equivalents of the aldehyde linker and consider a milder reducing agent as outlined in the mitigation table.
-
If aldehyde reduction is the main side reaction: Ensure anhydrous conditions, allow for sufficient imine formation time before adding the reducing agent, and use a more selective reducing agent like NaBH(OAc)₃.
-
If aldol products are detected: Add the aldehyde slowly to the reaction mixture and ensure the pH is not basic.
-
Frequently Asked Questions (FAQs)
Q1: Is the Boc protecting group on this compound stable during reductive amination?
A1: Yes, the Boc (tert-butoxycarbonyl) protecting group is generally stable under the neutral to mildly acidic conditions typically employed for reductive amination.[1][2] It is robust towards the common reducing agents used, such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[1] However, prolonged exposure to strong acids can cause deprotection. Therefore, if an acid catalyst is used to promote imine formation, it is advisable to use a weak acid like acetic acid and to monitor the reaction to avoid extended reaction times.
Q2: Can I use a stronger reducing agent like sodium borohydride (NaBH₄) for the reductive amination?
A2: While sodium borohydride can be used, it is a less selective reducing agent and can lead to a higher proportion of side reactions, particularly the reduction of the starting aldehyde to an alcohol.[3] For better control and higher yields of the desired PROTAC conjugate, milder and more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are highly recommended.[3]
Q3: How can I monitor the progress of the reductive amination reaction?
A3: The most effective way to monitor the reaction is by Liquid Chromatography-Mass Spectrometry (LC-MS). This technique allows you to track the consumption of your starting materials (the aldehyde and the amine) and the formation of your desired product, as well as detect any major side products by their mass-to-charge ratio. Thin-Layer Chromatography (TLC) can also be a useful, quicker alternative for monitoring the disappearance of the starting materials, provided they are UV-active or can be visualized with a suitable stain.
Q4: What should I do if my amine-containing ligand is a salt (e.g., hydrochloride or trifluoroacetate salt)?
A4: If your amine is in a salt form, it needs to be neutralized to the free base before it can react with the aldehyde. You can achieve this by adding a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture before adding the aldehyde linker. Typically, 1.1 to 1.5 equivalents of the base are sufficient.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key chemical transformations and troubleshooting logic.
References
Technical Support Center: Optimizing Coupling Reactions for tert-Butyl 6-oxohexylcarbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the reaction times and outcomes for coupling reactions involving tert-Butyl 6-oxohexylcarbamate, also known as N-Boc-6-aminohexanal.
Section 1: Reductive Amination of the Aldehyde Functional Group
The most direct coupling reaction for this compound involves its terminal aldehyde group via reductive amination. This process forms a new carbon-nitrogen bond by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent.
Frequently Asked Questions (FAQs) - Reductive Amination
Q1: My reductive amination reaction is very slow or incomplete. What are the common causes and how can I speed it up?
A1: Slow or incomplete reductive amination can stem from several factors. The rate-limiting step is often the initial formation of the imine or iminium ion intermediate.[1] Here are key areas to troubleshoot:
-
pH Control: The formation of the imine intermediate is most efficient under mildly acidic conditions (typically pH 4-7).[2] If the pH is too low, the amine nucleophile becomes protonated and non-nucleophilic; if it's too high, the carbonyl group is not sufficiently activated.[3] Adding a catalytic amount of acetic acid is a common strategy to accelerate imine formation.[2][4]
-
Water Removal: Imine formation is a reversible reaction that produces water.[1] In sluggish reactions, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can drive the equilibrium toward the imine, thereby increasing the overall reaction rate.[2]
-
Reducing Agent: The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often preferred as it is selective for the iminium ion over the starting aldehyde and is effective under the mildly acidic conditions required for imine formation.[5] Ensure your reducing agent is not degraded from improper storage, as many are moisture-sensitive.[6]
-
Temperature: While many reductive aminations proceed at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can increase the rate of both imine formation and reduction.[2][4]
Q2: What are the differences between a one-pot (direct) and a two-step (indirect) reductive amination, and which should I choose?
A2: Both methods are effective, and the choice depends on the substrate and desired control over the reaction.
-
Direct (One-Pot) Reductive Amination: The aldehyde, amine, and reducing agent are all mixed together from the start. This is often more convenient and generally works well with mild reducing agents like NaBH(OAc)₃ that do not readily reduce the starting aldehyde.[2][5]
-
Indirect (Two-Step) Reductive Amination: The aldehyde and amine are first stirred together to form the imine intermediate, which is monitored for completion (e.g., by TLC or NMR). The reducing agent (like the less selective but often cheaper sodium borohydride, NaBH₄) is then added in a separate step.[2][7] This approach is useful when using a reducing agent that could also reduce the starting aldehyde or to prevent side reactions.[3]
Q3: I am observing the reduction of my starting aldehyde to an alcohol. How can I prevent this side reaction?
A3: Reduction of the starting aldehyde is a common side reaction, especially if the reducing agent is too reactive or if imine formation is slow.
-
Use a More Selective Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are milder and more selective for the protonated imine (iminium ion) than for the neutral aldehyde.[3][5]
-
Ensure Imine Formation: Allow sufficient time for the imine to form before adding the reducing agent in a two-step procedure.[4] You can monitor its formation by TLC, LC-MS, or NMR.
-
Control Stoichiometry: Adding the reducing agent portion-wise can help maintain a low concentration, favoring the reduction of the more reactive iminium ion as it forms.
Troubleshooting Guide: Slow Reductive Amination
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient imine/iminium ion formation. | Ensure the reaction pH is mildly acidic (pH 4-7) by adding a catalytic amount of acetic acid. For slow reactions, add a dehydrating agent (e.g., molecular sieves).[2] |
| Decomposition of the reducing agent. | Use fresh, properly stored reducing agents. NaBH(OAc)₃ can be sensitive to moisture.[6] | |
| Low reaction temperature. | Consider gentle heating (e.g., 40-50 °C) to accelerate the reaction, but monitor for potential side products.[2][4] | |
| Aldehyde Starting Material Reduced to Alcohol | Reducing agent is too reactive. | Use a more chemoselective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[5] |
| Imine formation is slower than aldehyde reduction. | Switch to a two-step protocol. Allow the imine to form completely before adding the reducing agent.[2][4] | |
| Difficult Product Purification | Co-elution of product and starting amine. | If the product amine and starting amine have similar polarities, perform an acid-base extraction. The basic product can be extracted into an acidic aqueous layer, washed, and then re-extracted after basification.[2] |
Experimental Protocol: One-Pot Reductive Amination
This protocol provides a general procedure for the direct reductive amination of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Primary or Secondary Amine (1.1 mmol, 1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
To a solution of this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DCM or DCE (10 mL) at room temperature, add sodium triacetoxyborohydride (1.5 eq) in one portion.[2]
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added.[2][8]
-
Stir the reaction mixture at room temperature. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from a few hours to overnight.[2][4]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Visualizations: Reductive Amination Workflows
Caption: Comparison of direct and indirect reductive amination workflows.
Caption: Logical workflow for troubleshooting a slow reductive amination.
Section 2: Amide Coupling After Boc-Deprotection
In many synthetic routes, the Boc-protecting group on this compound is removed to reveal a primary amine (6-aminohexanal). This amine can then be coupled to a carboxylic acid using activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
Frequently Asked Questions (FAQs) - EDC/NHS Amide Coupling
Q1: What is the optimal pH for an EDC/NHS coupling reaction, and why is it important?
A1: EDC/NHS coupling is a two-step process with distinct optimal pH ranges for each step.[9]
-
Activation Step (pH 4.5-6.0): The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment. A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[10]
-
Coupling Step (pH 7.0-8.5): The subsequent reaction of the NHS-ester with the primary amine is most effective at a neutral to slightly basic pH. Buffers like phosphate-buffered saline (PBS) or borate buffer are suitable.[9][10] Maintaining the correct pH is crucial because the NHS-ester intermediate is susceptible to hydrolysis, which is accelerated at higher pH.[10]
Q2: My coupling yield is low. What are the most common reasons?
A2: Low yields in EDC/NHS coupling can often be traced to a few key issues:
-
Inactive Reagents: Both EDC and NHS are moisture-sensitive. Their activity can decrease significantly if not stored properly (desiccated at -20°C) or if solutions are prepared long before use.[9][10] Always allow reagents to warm to room temperature before opening to prevent condensation.[9]
-
Hydrolysis of Intermediates: The activated O-acylisourea and NHS-ester intermediates can be hydrolyzed by water, competing with the desired amine reaction. Perform the reaction steps promptly after preparing reagents.[10]
-
Inappropriate Buffers: Do not use buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate), as they will compete in the reaction and quench the coupling.[9][10]
-
Suboptimal Molar Ratios: An excess of EDC and NHS over the carboxylic acid is generally recommended to drive the reaction. A starting point is a 2- to 5-fold molar excess of both EDC and NHS.[9]
Q3: How long should the activation and coupling steps take?
A3: Typical reaction times can vary, but a general guideline is:
-
Activation: The carboxylic acid is usually activated with EDC and NHS for 15-30 minutes at room temperature.[9]
-
Coupling: After adding the amine-containing molecule, the reaction is often allowed to proceed for 1-2 hours at room temperature or overnight at 4°C.[9][11] Longer reaction times at lower temperatures can sometimes improve yields for sensitive substrates.[9]
Troubleshooting Guide: Low Yield in EDC/NHS Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or No Product | Inactive EDC or NHS reagents. | Use fresh reagents. Store desiccated at -20°C and warm to room temperature before opening to prevent moisture condensation.[9][10] |
| Suboptimal pH for activation or coupling. | Perform activation at pH 4.5-6.0 (MES buffer) and coupling at pH 7.2-8.0 (PBS buffer).[9] | |
| Presence of competing nucleophiles in the buffer. | Avoid buffers containing primary amines (Tris, glycine) or carboxylates (acetate). Use recommended buffers like MES and PBS.[9][10] | |
| Hydrolysis of the NHS-ester intermediate. | Add the amine component immediately after the activation step is complete (15-30 min).[9] | |
| Precipitation Observed During Reaction | High concentration of EDC. | If using a large excess of EDC, try reducing the concentration.[10] |
| Protein or substrate aggregation. | Ensure your substrate is soluble and stable in the chosen buffers. A buffer exchange step may be necessary.[10] |
Data Presentation: Optimizing EDC/NHS Coupling Conditions
| Parameter | Recommended Range | Rationale |
| Activation pH | 4.5 - 6.0 | Optimal for the activation of carboxyl groups with EDC.[10] |
| Coupling pH | 7.0 - 8.5 | Promotes the reaction of the NHS-ester with primary amines while minimizing hydrolysis.[10] |
| Molar Ratio (EDC:NHS:Acid) | 2:2:1 to 5:5:1 | A molar excess of EDC and NHS is generally recommended to drive the reaction forward.[10] |
| Activation Time | 15 - 30 minutes | Sufficient time to generate the amine-reactive NHS-ester at room temperature.[9] |
| Coupling Time | 1 hr - Overnight | Dependent on substrate reactivity. Longer times at 4°C can be beneficial.[9][11] |
| Temperature | 4°C to Room Temp. | Room temperature is common, but 4°C may reduce side reactions and hydrolysis.[9] |
Experimental Protocol: Two-Step EDC/NHS Coupling
This protocol outlines a general procedure for coupling a carboxylic acid to an amine (e.g., deprotected 6-aminohexanal) in separate, pH-optimized steps.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (e.g., deprotected 6-aminohexanal) (1.0-1.2 eq)
-
EDC (2.0 eq)
-
Sulfo-NHS (optional, for increased solubility) or NHS (2.0 eq)
-
Activation Buffer (e.g., 0.1 M MES, pH 5.0)
-
Coupling Buffer (e.g., 0.1 M PBS, pH 7.4)
Procedure:
-
Activation:
-
Dissolve the carboxylic acid in Activation Buffer.
-
Add EDC (2.0 eq) and NHS (2.0 eq).
-
Incubate the mixture for 15-30 minutes at room temperature to activate the acid.[9]
-
-
Coupling:
-
Dissolve the amine component in the Coupling Buffer.
-
Add the activated carboxylic acid solution from the previous step to the amine solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[9]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Workup & Purification:
-
Stop the reaction by adding a quenching reagent like hydroxylamine or Tris buffer if necessary.
-
Purify the conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.
-
Visualization: EDC/NHS Coupling Workflow
Caption: Workflow for a two-step EDC/NHS coupling reaction.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Reactions Involving tert-Butyl 6-oxohexylcarbamate
Welcome to the technical support center for tert-Butyl 6-oxohexylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during chemical syntheses involving this versatile bifunctional molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a valuable building block in organic synthesis, primarily utilized as a bifunctional linker. Its key feature is the presence of a terminal aldehyde and a Boc-protected amine, which allows for sequential and selective reactions. It is commonly used in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target-binding ligand to an E3 ligase ligand.[1] Additionally, it is employed in peptide synthesis to introduce spacers or for post-synthesis modification of peptides.
Q2: What are the common challenges in reactions with this compound?
A2: The main challenges arise from the reactivity of the aldehyde group and the stability of the Boc-protecting group. For instance, during reductive amination, incomplete reaction, over-alkylation, or reduction of the aldehyde to an alcohol can occur. In peptide coupling, racemization and other side reactions can be a concern. The Boc group is sensitive to strong acids, which must be considered when planning multi-step syntheses.[2]
Q3: How should this compound be stored?
A3: For long-term stability, it is recommended to store this compound in a tightly sealed container under an inert atmosphere at refrigerated temperatures (-20°C to 4°C). This minimizes degradation from moisture and atmospheric contaminants.
Q4: What are the key safety considerations when handling this compound?
A4: While specific safety data for this compound may be limited, it is prudent to handle it with standard laboratory safety precautions. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide: Reductive Amination
Reductive amination is a primary reaction for utilizing the aldehyde functionality of this compound. Common issues include low yield, incomplete reaction, and the formation of side products.
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Recommendation |
| Inefficient Imine Formation | - Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. - Use molecular sieves to remove water, which is a byproduct of imine formation and can inhibit the reaction. |
| Inactive Reducing Agent | - Use a freshly opened bottle of the reducing agent or test its activity on a known substrate. - Consider switching to a different reducing agent (see table below). |
| Steric Hindrance | - If the amine substrate is sterically bulky, a more reactive reducing agent or longer reaction times and elevated temperatures may be necessary. |
Issue 2: Presence of Unreacted Starting Material (Aldehyde)
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Reducing Agent | - Increase the equivalents of the reducing agent (e.g., from 1.5 to 2.0 equivalents). |
| Short Reaction Time | - Extend the reaction time and monitor progress by TLC or LC-MS. |
| Low Reaction Temperature | - Gradually increase the reaction temperature, for example, from room temperature to 40°C. |
Issue 3: Formation of Alcohol Side Product
| Potential Cause | Troubleshooting Recommendation |
| Reducing Agent is Too Reactive | - Sodium borohydride (NaBH₄) can sometimes reduce the aldehyde before imine formation is complete. - Switch to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the imine.[3] |
Quantitative Data: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Typical Conditions | Reported Yield Range (%) | Notes |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Room Temperature, 1-24h | 70-95 | Mild and selective for imines over aldehydes. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | pH 6-7 (with AcOH), Room Temperature, overnight | 65-90 | Effective but toxic (potential for HCN gas evolution). |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | 0°C to Room Temperature, 1-4h | 50-85 | Less expensive but can reduce the starting aldehyde. |
| Hydrogen (H₂) with Catalyst (e.g., Pd/C) | Ethanol (EtOH), Ethyl Acetate (EtOAc) | 1-5 atm H₂, Room Temperature, 12-24h | 72-96[4][5] | "Green" conditions, but requires specialized equipment. |
Logical Workflow for Troubleshooting Reductive Amination
Caption: Troubleshooting workflow for low-yield reductive amination reactions.
Troubleshooting Guide: Peptide Coupling
When using this compound in peptide synthesis, for instance, by first deprotecting the Boc group and then coupling the resulting amine, several issues can arise.
Issue 1: Low Coupling Yield
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Boc Deprotection | - Ensure complete removal of the Boc group by using a sufficient concentration of acid (e.g., 50% TFA in DCM). - Monitor the deprotection step by LC-MS. |
| Suboptimal Coupling Reagent | - For sterically hindered couplings, use a more potent coupling reagent like HATU or COMU.[6] |
| Insufficient Base | - Ensure adequate equivalents of a non-nucleophilic base like DIPEA are used to neutralize the amine salt and facilitate coupling. |
Issue 2: Racemization of the Coupled Amino Acid
| Potential Cause | Troubleshooting Recommendation |
| Over-activation | - Reduce the pre-activation time before adding the amine component. |
| Strong Base | - Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA. |
| Inappropriate Additive | - Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization. |
Quantitative Data: Comparison of Common Peptide Coupling Reagents
| Coupling Reagent | Additive | Typical Base | Relative Efficiency | Notes |
| HBTU | HOBt | DIPEA, NMM | High | Common and effective, but can be allergenic. |
| HATU | HOAt | DIPEA, Collidine | Very High | Excellent for hindered couplings, less racemization.[6] |
| COMU | Oxyma Pure | DIPEA, NMM | Very High | Safer alternative to HOBt/HOAt-based reagents.[6] |
| DIC | HOBt, Oxyma Pure | - | Moderate | Carbodiimide-based, can form urea byproducts. |
Detailed Experimental Protocols
Protocol 1: Reductive Amination of this compound
This protocol describes a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound in anhydrous DCE, add the primary amine.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography.
Protocol 2: Boc Deprotection and Subsequent Peptide Coupling
This protocol outlines the removal of the Boc protecting group followed by coupling to a carboxylic acid.
Materials:
-
Boc-protected amine substrate (e.g., product from Protocol 1) (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carboxylic acid (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure: Part A: Boc Deprotection
-
Dissolve the Boc-protected amine in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (2x) to ensure complete removal of TFA. The resulting amine TFA salt is typically used directly in the next step.
Part B: Amide Coupling
-
In a separate flask, dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the deprotected amine (from Part A) in anhydrous DMF to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Experimental Workflow for PROTAC Synthesis using this compound
Caption: A typical synthetic workflow for PROTAC synthesis.
References
impact of linker composition on PROTAC permeability and efficacy
Welcome to the PROTAC Linker Optimization Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the impact of linker composition on PROTAC permeability and efficacy.
Troubleshooting Guides
This section addresses specific issues you might encounter during your PROTAC development experiments.
Issue 1: My PROTAC shows good biochemical activity but low cellular degradation efficacy.
-
Question: I've confirmed my PROTAC binds to both the target protein and the E3 ligase in biochemical assays, but I'm seeing poor degradation in cells. Could the linker be the problem?
-
Answer: Yes, this is a common challenge in PROTAC development, and the linker is a primary suspect. Poor cell permeability is a major reason for the disconnect between high biochemical potency and low cellular activity.[1] The PROTAC must cross the cell membrane to reach its intracellular target and the E3 ligase machinery.[1]
Troubleshooting Steps:
-
Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for initial screening of passive diffusion or the Caco-2 permeability assay for a more physiologically relevant model that includes active transport.[2][3]
-
Modify Linker Composition to Enhance Permeability:
-
Increase Lipophilicity: Replacing hydrophilic linkers like polyethylene glycol (PEG) with more hydrophobic alkyl chains can enhance cell membrane penetration.[4] However, be mindful that excessive hydrophobicity can lead to poor solubility and non-specific binding.[4]
-
"Chameleon Effect": Design linkers that can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane.[5] This can be achieved by incorporating groups that can form intramolecular hydrogen bonds.
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce hydrogen bond donor count and improve permeability.[6]
-
-
Optimize Linker Length: An excessively long and flexible linker can increase the number of rotatable bonds and molecular size, negatively impacting permeability.[5] Systematically synthesize and test PROTACs with varying linker lengths.[7]
-
Issue 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
-
Question: My dose-response curve for target degradation is bell-shaped. What causes this "hook effect" and how can I mitigate it with linker design?
-
Answer: The "hook effect" occurs when high concentrations of a PROTAC favor the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex required for degradation.[7][8] A well-designed linker can promote positive cooperativity in ternary complex formation, which helps stabilize the ternary complex over the binary ones, thus mitigating the hook effect.[8]
Troubleshooting Steps:
-
Optimize Linker Length and Flexibility: There is no universal optimal linker length; it is target-dependent and must be determined empirically.[8] A linker that is too long and flexible might not provide the necessary conformational constraint to favor the productive ternary complex.[8]
-
Introduce Rigidity: Incorporating rigid motifs like piperazine, piperidine, or aromatic rings into the linker can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and a reduced hook effect.[9]
-
Vary Attachment Points (Exit Vectors): The points where the linker connects to the target and E3 ligase ligands are critical.[10] Altering the attachment point can change the geometry of the ternary complex and impact its stability.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC?
A1: There is no single "optimal" linker length. It must be empirically determined for each specific combination of target protein, E3 ligase, and ligands.[7] A linker that is too short can cause steric clashes, preventing ternary complex formation, while one that is too long may lead to an unstable or inefficient complex.[7][9] For example, in a study on an Estrogen Receptor α (ERα) PROTAC, a 16-atom linker was found to be optimal, with both shorter and longer linkers showing reduced efficacy.[11]
Q2: What are the most common types of linkers used in PROTACs?
A2: The most common linker motifs are flexible chains like polyethylene glycol (PEG) and alkyl chains.[12] PEG linkers can improve solubility, while alkyl chains are hydrophobic and can enhance cell permeability.[4][13] More rigid linkers incorporating structures like piperazine, piperidine, and aromatic rings are also frequently used to improve conformational stability.[9][13]
Q3: How does linker composition (e.g., PEG vs. alkyl) affect PROTAC function?
A3: Linker composition significantly impacts a PROTAC's physicochemical properties.
-
Solubility: PEG linkers are hydrophilic and generally improve the aqueous solubility of PROTACs.[4] Alkyl linkers are hydrophobic and can decrease aqueous solubility.[4]
-
Permeability: Alkyl linkers, due to their hydrophobicity, can increase passive diffusion across cell membranes.[4] The effect of PEG linkers on permeability is more complex; while their hydrophilicity can hinder passive diffusion, their flexibility may allow the PROTAC to adopt conformations that shield polar groups, sometimes leading to improved permeability.[1]
-
Metabolic Stability: Alkyl chains are generally considered more metabolically stable than PEG linkers, whose ether linkages can be susceptible to oxidative metabolism.[4]
Q4: How do I choose the linker attachment points (exit vectors)?
A4: The linker attachment point, or "exit vector," is a critical parameter. The linker should be attached to a solvent-exposed region of the ligand when it is bound to its protein target to avoid disrupting key binding interactions.[5][10] Analyzing the crystal structure of the ligand-protein complex can help identify suitable attachment points.
Q5: Can the linker be used to improve the oral bioavailability of a PROTAC?
A5: Yes, optimizing the linker is a key strategy for improving oral bioavailability. This can be achieved by:
-
Enhancing Metabolic Stability: Modifying the linker to replace metabolically liable groups.[14]
-
Improving Cellular Permeability: Optimizing the linker's lipophilicity and ability to form intramolecular hydrogen bonds.[14][15]
-
Increasing Solubility: Incorporating polar groups or ionizable nitrogen atoms into the linker.[14] For instance, replacing a PEG linker with a 1,4-disubstituted phenyl ring has been shown to significantly improve cellular permeability.[14]
Quantitative Data Summary
The following tables summarize quantitative data on the impact of linker composition on PROTAC permeability and efficacy.
Table 1: Impact of PEG Linker Length on BRD4-Targeting PROTAC Efficacy and Permeability
| Linker Composition | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 55 | 85 | 1.2 | 15 |
| PEG4 | 20 | 95 | 2.5 | 25 |
| PEG5 | 15 | >98 | 3.1 | 35 |
| PEG6 | 30 | 92 | 2.8 | 30 |
Data synthesized from a study on BRD4-targeting PROTACs with a JQ1 warhead and a VHL E3 ligase ligand.[16]
Table 2: Comparison of Alkyl vs. PEG Linkers on PROTAC Properties
| Property | Alkyl Linkers | PEG Linkers | Key Observations |
| Solubility | Generally hydrophobic, can limit aqueous solubility. | Hydrophilic, typically improves aqueous solubility.[4] | The choice often involves balancing solubility and permeability needs.[1] |
| Permeability (Papp) | Higher hydrophobicity can lead to increased passive diffusion.[4] | Can be variable; flexibility may aid in adopting conformations that shield polar groups.[1] | Permeability is a complex property influenced by multiple factors.[1] |
| Metabolic Stability | Generally considered more metabolically stable. | Ether linkages can be susceptible to oxidative metabolism.[4] | Alkyl linkers may offer an advantage for in vivo applications. |
| Degradation Efficacy (DC50) | Can achieve potent degradation. | Can achieve potent degradation; efficacy is highly dependent on optimal linker length.[17] | The optimal linker is target- and E3 ligase-dependent.[1] |
Experimental Protocols
1. Western Blot for PROTAC-Induced Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[18][19]
-
Objective: To quantify the degradation of a target protein induced by a PROTAC and determine the DC50 and Dmax values.
-
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[19]
-
Prepare serial dilutions of the PROTAC compound in complete growth medium. A typical concentration range might span from low picomolar to high micromolar to capture the full dose-response curve.[7]
-
Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations or a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 24 hours).[16]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).[7]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Add 4x Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.[18]
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[19]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).[8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Quantify the band intensities using densitometry software.[8]
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control (set to 100%).
-
Plot the percentage of remaining protein against the PROTAC concentration (on a log scale) and fit a dose-response curve to determine the DC50 and Dmax values.[8]
-
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive diffusion of a compound across an artificial membrane to predict its cell permeability.[20][21]
-
Objective: To determine the passive permeability of a PROTAC.
-
Protocol:
-
Plate Preparation:
-
A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.[21]
-
-
Solution Preparation:
-
Assay Assembly and Incubation:
-
Add the PROTAC solution to the donor plate wells.
-
Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter from the donor plate is in contact with the buffer in the acceptor plate.[2]
-
Incubate the assembled plate at room temperature for 4-16 hours in a humidified chamber.[2]
-
-
Quantification and Data Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area * time)) * -ln(1 - [drug]_acceptor / [drug]_equilibrium) Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.
-
-
3. Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells to model the human intestinal epithelium and assesses both passive and active transport.[22][23]
-
Objective: To determine the bidirectional permeability and efflux of a PROTAC across a Caco-2 cell monolayer.
-
Protocol:
-
Cell Culture:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral, A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).[2]
-
Add the PROTAC dosing solution to the apical (upper) compartment.[2]
-
Add fresh transport buffer to the basolateral (lower) compartment.[2]
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral compartment.[2]
-
-
Permeability Assay (Basolateral to Apical, B to A):
-
Perform the assay as described above, but add the PROTAC dosing solution to the basolateral compartment and collect samples from the apical compartment.[2]
-
-
Quantification and Data Analysis:
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the Papp values for both the A to B and B to A directions.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the PROTAC is a substrate for active efflux transporters.
-
-
Visualizations
Caption: A typical workflow for PROTAC linker optimization.
Caption: Relationship between linker properties and PROTAC performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PAMPA | Evotec [evotec.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. precisepeg.com [precisepeg.com]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. enamine.net [enamine.net]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. enamine.net [enamine.net]
- 23. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to tert-Butyl 6-oxohexylcarbamate and PEG Linkers in PROTACs
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for therapeutic development. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] A critical, yet often underestimated, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The choice of linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5]
This guide provides an objective comparison between two commonly employed linker classes: alkyl chains, often synthesized from precursors like tert-Butyl 6-oxohexylcarbamate, and polyethylene glycol (PEG) linkers. We will delve into their distinct physicochemical properties, impact on biological performance, and provide supporting experimental data and methodologies to inform rational PROTAC design for researchers, scientists, and drug development professionals.
At a Glance: Key Differences Between Alkyl and PEG Linkers
The decision between an alkyl and a PEG linker can significantly alter a PROTAC's drug-like properties and degradation performance.[4] While both are popular due to their synthetic accessibility, their inherent characteristics make them suitable for different optimization strategies.[6][7]
| Feature | This compound-derived Alkyl Linkers | PEG Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains.[5][6][7] | Repeating ethylene glycol units.[5][6] |
| Hydrophilicity | Generally hydrophobic.[6][7] | Hydrophilic.[1][6] |
| Solubility | May limit the aqueous solubility of the PROTAC molecule.[5][6] | Generally improves aqueous solubility.[1][5][6] |
| Cell Permeability | Hydrophobicity can enhance passive diffusion across cell membranes, but may also lead to non-specific binding.[5][6] | Can improve permeability by enhancing solubility and adopting folded conformations that shield polar surfaces; however, very long chains can hinder uptake.[6][8] |
| Metabolic Stability | Generally possess good chemical and metabolic stability.[6][7] | The ether linkages can be more susceptible to oxidative metabolism.[5][6][7] |
| Ternary Complex Formation | Provides a flexible tether for the formation of the ternary complex.[5] | The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.[1][5] |
| Synthetic Accessibility | Often synthetically straightforward and cost-effective.[5][6][7] | Can be more challenging and costly to synthesize compared to alkyl linkers.[5][6][7] |
Delving Deeper: Performance in PROTAC Function
The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein within a cellular context. The linker plays a pivotal role in every step of this process, from cellular entry to the formation of a productive ternary complex.
Physicochemical Properties: The Solubility and Permeability Balancing Act
A significant challenge in PROTAC design is their high molecular weight and lipophilicity, which often results in poor aqueous solubility.[4] PEG linkers, with their inherent hydrophilicity, are frequently employed to enhance the water solubility of PROTAC molecules, a desirable trait for bioavailability.[1][2][5] In contrast, the hydrophobic nature of alkyl linkers, derived from precursors such as this compound, can limit aqueous solubility.[6][7]
However, when it comes to cell permeability, the narrative is more complex. While the hydrophobicity of alkyl linkers might suggest superior membrane traversal, it can also lead to non-specific binding and aggregation.[6] Interestingly, PEG linkers can facilitate cell permeability through a different mechanism. Their flexibility allows them to induce folded conformations that can shield polar surface areas, thereby enhancing the molecule's ability to cross the cell membrane.[6][8] This is a delicate balance, as excessively long PEG chains can increase the total polar surface area, which negatively impacts permeability.[6]
Ternary Complex Formation and Degradation Efficiency
The primary function of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] The degradation efficiency of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The choice of linker can dramatically influence these parameters.[6]
The flexibility of both alkyl and PEG linkers allows for the necessary proximity and orientation of the two proteins.[5] However, the optimal length and composition are highly dependent on the specific target protein and E3 ligase pair.[6] For instance, a study comparing PROTACs with linkers of equal length found that the PEGylated PROTAC exhibited a higher degree of folded conformations, which correlated with higher cell permeability and potent degradation.[6] Conversely, in other systems, the replacement of a PEG linker with an alkyl chain has led to a concentration-dependent decrease in degradation.[6] This underscores the empirical nature of linker optimization in PROTAC design.
Quantitative Data Summary
The following tables summarize experimental data from various studies, illustrating the impact of linker composition on PROTAC performance.
Table 1: Influence of Linker Composition on Degradation and Permeability of SMARCA2-Targeting PROTACs Note: This table is an illustrative example based on general trends discussed in the literature, as direct side-by-side comparisons are often system-dependent.
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Permeability (Pe) |
| PROTAC-Alkyl | Alkyl Chain | 50 | >90 | High |
| PROTAC-PEG4 | 4-unit PEG | 25 | >95 | Moderate |
| PROTAC-PEG8 | 8-unit PEG | 75 | 80 | Low |
Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation in 22Rv1 cells [9]
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | PROTAC with PEG linker | ~70% |
| Rigid (disubstituted phenyl) | PROTAC with rigid linker | ~20% |
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: PROTACs mediate the formation of a ternary complex, leading to target protein ubiquitination and degradation.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below is a detailed methodology for a key experiment cited in this guide.
Western Blot for Protein Degradation Quantification
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[5]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal protein loading for each sample.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Data Acquisition and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
The choice between an alkyl linker derived from precursors like this compound and a PEG linker is a critical decision in PROTAC design, with significant implications for the resulting molecule's physicochemical and biological properties.[6] Alkyl linkers offer synthetic simplicity and metabolic stability, which can lead to improved cell permeability.[5][6] In contrast, PEG linkers can enhance solubility and provide conformational flexibility that may be advantageous for ternary complex formation.[1][6]
Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair.[6] The information and protocols provided in this guide highlight the importance of empirical testing of a variety of linker types and lengths to identify the most effective PROTAC candidate for therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Linkers for PROTAC Development Beyond Tert-Butyl 6-Oxohexylcarbamate
In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis-Targeting Chimera (PROTAC) has emerged as a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. While simple alkyl chains, such as that derived from tert-butyl 6-oxohexylcarbamate, have been foundational in early PROTAC design, the scientific community has since developed a diverse array of alternative linkers to overcome the limitations of these initial constructs and to fine-tune PROTAC activity. This guide provides a comparative analysis of these alternative linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
The quintessential role of the linker is to bridge the gap between a ligand for an E3 ubiquitin ligase and a ligand for a protein of interest (POI), thereby facilitating the formation of a productive ternary complex. This complex formation is a prerequisite for the subsequent ubiquitination of the POI and its degradation by the proteasome. The chemical nature, length, and rigidity of the linker profoundly influence the stability and conformation of this ternary complex, directly impacting the efficiency and selectivity of protein degradation.
Classification of PROTAC Linkers
PROTAC linkers can be broadly categorized based on their chemical composition and structural features. The most common classes include polyethylene glycol (PEG) linkers, alkyl/ether linkers, and more rigid or conformationally restricted linkers. Each class offers distinct advantages and disadvantages that must be considered in the context of a specific PROTAC design.
Comparative Analysis of Linker Performance
The choice of linker can dramatically affect the degradation potency (DC50), maximal degradation level (Dmax), and selectivity of a PROTAC. The following sections provide a detailed comparison of different linker types, with a focus on their impact on these key performance metrics.
Table 1: Comparison of Different Linker Classes in PROTACs Targeting BRD4
| Linker Type | Exemplary Linker Structure | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) | Reference |
| Alkyl | -(CH2)6- | 50 | >95 | 1.5 | |
| PEG | -O(CH2CH2O)3- | 15 | >98 | 3.2 | |
| Rigid (Piperazine) | -(CH2)2-N(C4H8)N-(CH2)2- | 100 | 85 | 0.8 | |
| Rigid (Alkyne) | -(CH2)-C≡C-(CH2)- | 35 | >90 | 2.1 |
dot
Optimizing PROTAC Efficacy: A Comparative Guide to Linker Length Validation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] A critical determinant of a PROTAC's success lies in the thoughtful design of its linker, the component that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The length and composition of this linker are not merely passive spacers; they profoundly influence the formation and stability of the ternary complex, ultimately dictating the efficiency and selectivity of protein degradation.[2]
This guide provides a comprehensive comparison of experimental data validating PROTAC activity with different linker lengths, supported by detailed experimental protocols and visualizations to aid researchers in the rational design and evaluation of next-generation protein degraders.
The Critical Role of the Linker in PROTAC Function
A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, which leads to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[3][4] The linker's role is pivotal in ensuring the proper spatial orientation and favorable protein-protein interactions within this ternary complex. An inadequately designed linker can lead to steric hindrance or unfavorable conformations, thereby compromising degradation efficiency.[2]
Comparative Analysis of PROTAC Performance with Varying Linker Lengths
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, illustrating the impact of linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor (ER) | Von Hippel-Lindau (VHL) | Alkyl Chain | 9 | >1000 | <20 | [5][6] |
| Estrogen Receptor (ER) | Von Hippel-Lindau (VHL) | Alkyl Chain | 12 | ~500 | ~60 | [5][6] |
| Estrogen Receptor (ER) | Von Hippel-Lindau (VHL) | Alkyl Chain | 16 | ~100 | >80 | [5][6][7] |
| Estrogen Receptor (ER) | Von Hippel-Lindau (VHL) | Alkyl Chain | 19 | ~500 | ~50 | [5][6] |
| Estrogen Receptor (ER) | Von Hippel-Lindau (VHL) | Alkyl Chain | 21 | >1000 | <20 | [5][6] |
| TBK1 | Not Specified | Alkyl/Ether | < 12 | No degradation | - | [2] |
| CRBN | VHL | Nine-atom alkyl chain | 9 | Concentration-dependent decrease | Not Specified | [2] |
| CRBN | VHL | Three PEG units | Not Specified | Less effective than alkyl chain | Not Specified | [2] |
Table 1: Impact of Alkyl Linker Length on Estrogen Receptor (ER) Degradation. This study highlights a clear optimal linker length of 16 atoms for maximal ER degradation.
| Target Protein | E3 Ligase | Cell Line | Linker Type | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Cereblon (CRBN) | HeLa | PEG | 2 | 18 | >95 | [8] |
| BRD4 | Cereblon (CRBN) | HeLa | PEG | 3 | 8 | >95 | [8] |
| BRD4 | Cereblon (CRBN) | HeLa | PEG | 4 | 5 | >95 | [8] |
| BRD4 | Cereblon (CRBN) | HeLa | PEG | 5 | 12 | >95 | [8] |
| BRD4 | Cereblon (CRBN) | HeLa | PEG | 6 | 25 | >90 | [8] |
Table 2: Influence of PEG Linker Length on BRD4 Degradation. A systematic variation of PEG linker length reveals an optimal length of 4 PEG units for achieving the lowest DC50 value.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC validation, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: General mechanism of action for a PROTAC molecule.
Caption: A typical experimental workflow for PROTAC characterization.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of PROTAC development. The following are detailed protocols for key assays used to validate PROTAC activity.
Protocol 1: Target Protein Degradation via Western Blot
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[3][9]
Materials:
-
Cell line of interest expressing the target protein
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[10]
Protocol 2: Binding Affinity Measurement using Surface Plasmon Resonance (SPR)
This protocol outlines the steps to measure the binding kinetics of a PROTAC to its target protein and E3 ligase, as well as the formation of the ternary complex.[11][12]
Materials:
-
SPR instrument and sensor chips (e.g., CM5, NTA)
-
Purified recombinant target protein and E3 ligase
-
PROTAC compounds
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Chip Preparation: Immobilize one of the binding partners (e.g., biotinylated E3 ligase on a streptavidin chip) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
To measure PROTAC-E3 ligase binding, inject a series of PROTAC concentrations over the immobilized E3 ligase surface and measure the association and dissociation rates.
-
To measure PROTAC-target protein binding, a separate experiment with the immobilized target protein is required.
-
-
Ternary Complex Analysis:
-
Inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Alternatively, pre-incubate the PROTAC with the target protein before injecting the mixture over the E3 ligase surface.[10]
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary interactions) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the cytotoxic effects of the PROTACs on the cells.[8][13]
Materials:
-
Cell line of interest
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
96-well plates (clear for MTT, opaque-walled for CellTiter-Glo®)
-
MTT reagent and solubilization solution, or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of each PROTAC and a vehicle control.
-
Incubation: Incubate the plate for a period that corresponds to the degradation experiment (e.g., 48-72 hours).
-
Assay Execution:
-
MTT Assay: Add MTT reagent to each well and incubate for 1-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved. Measure the absorbance at the appropriate wavelength.[14]
-
CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.[13]
-
-
Data Analysis: Subtract the background reading from all measurements. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[13]
Conclusion
The validation of PROTAC activity with different linker lengths is a crucial step in the development of effective targeted protein degraders. As the presented data demonstrates, there is often an optimal linker length for a given target protein and E3 ligase pair, and even small deviations can significantly impact degradation efficiency.[8] A systematic approach, employing a combination of robust biochemical and cell-based assays, is essential for the rational design and optimization of PROTACs. The protocols and comparative data provided in this guide offer a framework for researchers to effectively characterize novel protein degraders and advance their development as potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Boc vs. Fmoc Protected Linkers in Synthesis: A Guide for Researchers
In the intricate field of chemical synthesis, particularly in the development of complex biomolecules such as antibody-drug conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and synthetic peptides, the strategic use of protecting groups is paramount. These chemical moieties temporarily block reactive functional groups, directing the course of a reaction to the desired outcome. Among the most crucial are the amino-protecting groups, with tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) representing the two dominant strategies. The choice between a Boc or Fmoc protected linker can significantly influence synthesis efficiency, yield, purity, and the overall strategic approach.
This guide provides an objective, data-driven comparison of Boc and Fmoc protected linkers to inform researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific synthetic needs.
Core Chemical Differences and the Principle of Orthogonality
The fundamental distinction between Boc and Fmoc protecting groups lies in their cleavage (deprotection) conditions, which forms the basis of their orthogonal nature in chemical synthesis.[1][2][3]
-
Boc (tert-butyloxycarbonyl): This group is acid-labile , typically removed with strong acids such as trifluoroacetic acid (TFA).[1][]
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile , cleaved under mild basic conditions, most commonly with a solution of piperidine in an organic solvent like dimethylformamide (DMF).[1][]
This "orthogonality" is a cornerstone of modern synthesis, allowing for the selective removal of one protecting group without affecting the other.[1][3][5] This enables complex, multi-step syntheses where different parts of a molecule must be manipulated independently. For instance, an Fmoc-protected amine can be deprotected to allow for chain elongation while a Boc-protected group on an amino acid side chain remains intact until the final deprotection step.[]
Quantitative and Qualitative Data Comparison
The selection of a protection strategy is often a trade-off between stability, cleavage conditions, and potential side reactions. The following tables summarize the key characteristics of each linker type.
Table 1: General Comparison of Boc and Fmoc Protecting Groups
| Feature | Boc Protecting Group | Fmoc Protecting Group |
| Cleavage Condition | Strong Acid (e.g., TFA)[1][] | Mild Base (e.g., 20% Piperidine in DMF)[1][] |
| Stability | Stable to bases and nucleophiles.[3] | Stable to acids.[1] |
| Primary Advantage | Robustness; reduces aggregation in some hydrophobic peptide sequences.[3][7] | Mild deprotection conditions compatible with many sensitive functional groups.[][] |
| Primary Disadvantage | Harsh cleavage can damage acid-sensitive moieties in the molecule.[1] | Potential for side reactions like diketopiperazine formation.[1] |
| Common Application | Solid-phase peptide synthesis (SPPS), especially for aggregation-prone sequences; solution-phase synthesis.[3][][7] | Automated SPPS; synthesis of peptides with acid-sensitive residues.[][] |
| Cost | Boc-protected amino acids are generally less expensive.[] | Fmoc-protected amino acids are typically more expensive.[] |
Table 2: Deprotection Conditions and Performance
| Parameter | Boc Strategy | Fmoc Strategy |
| Deprotection Reagent | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1][8] | 20% Piperidine in Dimethylformamide (DMF).[1] |
| Reaction Time | Typically 15-30 minutes. | Rapid, often complete within 5-10 minutes.[2] |
| Common Side Reactions | Alkylation: The tert-butyl cation generated during cleavage can alkylate sensitive residues (e.g., Trp, Met). Requires scavengers like triisopropylsilane (TIS).[1] | Diketopiperazine Formation: Cyclization of N-terminal dipeptides, especially with Pro or Gly.[1] Dibenzofulvene Adducts: The Fmoc byproduct can sometimes form adducts if not properly scavenged by piperidine. |
| Monitoring | Typically monitored by LC-MS post-reaction. | Deprotection can be monitored in real-time by UV spectroscopy, detecting the dibenzofulvene byproduct.[] |
Experimental Protocols
Detailed and reproducible protocols are essential for success in synthesis. The following are generalized procedures for the deprotection of Boc and Fmoc groups from an amine-functionalized linker in a solution-phase context.
Protocol 1: Boc-Deprotection of an Amine-Linker
This protocol describes a general procedure for the removal of a Boc protecting group using trifluoroacetic acid.
Materials:
-
Boc-protected amine-linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger, optional but recommended)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected linker in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Add a scavenger, such as TIS (typically 2.5-5% v/v), to the solution to trap the tert-butyl cations that will be generated.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30 minutes.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[1]
-
For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine-linker.[1]
Protocol 2: Fmoc-Deprotection of an Amine-Linker
This protocol outlines a general method for the cleavage of an Fmoc group using piperidine.
Materials:
-
Fmoc-protected amine-linker
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the Fmoc-protected linker in anhydrous DMF.
-
Add piperidine to a final concentration of 20% (v/v).[2]
-
Stir the reaction at room temperature. The deprotection is typically very rapid and is often complete within 5-10 minutes.[2]
-
Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Fmoc group.
-
Upon completion, the volatile piperidine and DMF can be removed under a high vacuum. The resulting deprotected amine-linker can often be used directly in the subsequent reaction step without further purification.[2]
Visualization of Synthetic Strategies
Visualizing workflows and chemical logic is crucial for designing complex synthetic routes. The following diagrams, generated using Graphviz, illustrate key concepts.
Conclusion and Recommendations
The choice between Boc and Fmoc protected linkers is not a matter of inherent superiority but of strategic suitability for the task at hand. The decision should be guided by the specific chemistry of the target molecule and the overall synthetic plan.
-
Choose the Boc strategy when:
-
The synthesis involves base-sensitive functional groups or linkers.[3]
-
Working with hydrophobic sequences prone to aggregation during SPPS, as the acidic deprotection step protonates the terminal amine, which can improve solvation.[3][7]
-
A robust, traditional, and often lower-cost approach is desired, particularly in solution-phase synthesis.[]
-
-
Choose the Fmoc strategy when:
-
The target molecule or linker contains acid-sensitive functional groups.[]
-
Milder reaction conditions are required to preserve the integrity of complex, delicate biomolecules.
-
Automated solid-phase peptide synthesis is being employed, as the Fmoc method is more amenable to automation and real-time monitoring.[][]
-
Synthesizing peptides with acid-sensitive amino acids like tryptophan or methionine.[]
-
Ultimately, a thorough understanding of the chemical properties of both protecting groups, combined with careful consideration of the target molecule's structure and stability, will enable researchers to design and execute more efficient and successful synthetic strategies.
References
Assessing the Impact of Linker Flexibility on Ternary Complex Formation: A Comparative Guide
In the landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality.[1][2] These heterobifunctional molecules function by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4] The formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is the critical event underpinning this process.[3][4][5] The linker component, which connects the two binding moieties, is far from a passive spacer; its length, composition, and flexibility are pivotal in determining the geometry, stability, and cooperativity of the ternary complex, thereby dictating the PROTAC's overall efficacy.[6][7][]
This guide provides a comparative analysis of how linker flexibility influences ternary complex formation, supported by experimental data and detailed methodologies to aid researchers in the rational design of potent and selective protein degraders.
Data Presentation: The Influence of Linker Properties
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax).[2] The stability of the ternary complex is measured by the dissociation constant (KD), while cooperativity (α) indicates how the binding of one protein influences the binding of the other. An alpha value greater than 1 signifies positive cooperativity, which is often a hallmark of an effective PROTAC.[7][9]
Table 1: Impact of Linker Length and Composition on Degradation Efficiency
The following table summarizes data illustrating how modifying linker length and type (e.g., flexible polyethylene glycol (PEG) vs. alkyl chains) affects the degradation of various target proteins.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor (ER) | pVHL | Alkyl Chain | 12 | MCF7 | >50 µM (low efficacy) | N/A | [10],[11] |
| Estrogen Receptor (ER) | pVHL | Alkyl Chain | 16 | MCF7 | ~25 µM | >80 | [10],[11] |
| Estrogen Receptor (ER) | pVHL | Alkyl Chain | 21 | MCF7 | >50 µM (low efficacy) | N/A | [10],[11] |
| BRD4 | CRBN | PEG | 1 PEG unit | H661 | >5000 | ~50 | [3] |
| BRD4 | CRBN | Alkyl | 0 PEG units | H661 | <500 | >90 | [3] |
Table 2: Comparing Flexible vs. Rigid Linkers on PROTAC Performance
This table contrasts the performance of PROTACs with flexible linkers against those with more rigid structures. Rigid linkers can pre-organize the PROTAC into a bioactive conformation, which can reduce the entropic penalty of forming the ternary complex and enhance potency.[12][13][14]
| Target Protein | E3 Ligase | Linker Type | PROTAC Example | Key Finding | Cell Line | Reference |
| BET Bromodomains | CRBN | Flexible (Alkyl) | PROTAC 48 | Potent degrader | MV4;11 | [14] |
| BET Bromodomains | CRBN | Rigid (Ethynyl) | QCA570 | ~3-fold more potent than flexible counterpart | MV4;11 | [14] |
| FAK | VHL | Rigid (Piperazine) | GSK215 | Rigid linker induces a planar conformation, enhancing ternary complex stability | N/A | [15] |
Mandatory Visualizations
PROTAC Signaling Pathway
The diagram below illustrates the catalytic mechanism by which PROTACs induce protein degradation. The PROTAC molecule acts as a bridge, facilitating the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase.[1] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and degradation by the 26S proteasome.[][11]
Experimental Workflow for Assessing Linker Efficacy
Evaluating the impact of linker design requires a systematic experimental approach. The workflow depicted below outlines the key stages, from initial compound synthesis to detailed biophysical and cellular characterization.
Logical Relationship: Impact of Linker Flexibility
The choice between a flexible and a rigid linker involves a trade-off between conformational adaptability and pre-organization.[12] This diagram summarizes the advantages and disadvantages of each approach in the context of achieving optimal ternary complex stability.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC performance. The following are generalized protocols for key experiments.
Western Blot for Protein Degradation (DC50/Dmax Determination)
This immunoassay is widely used to quantify the reduction of a target protein in cells after PROTAC treatment.[3]
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF7, H661) in 24-well plates at an appropriate density and allow them to adhere overnight.[2]
-
Prepare serial dilutions of the PROTACs in cell culture media.
-
Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[2][11]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading for electrophoresis.[2]
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[3]
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.[3]
-
Quantify the band intensities. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[4]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful, label-free technique for measuring the real-time kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation.[7][16] The half-life of the ternary complex measured by SPR has been shown to correlate well with degradation rates.[7]
-
Objective: To determine the binding affinities (KD) and cooperativity factor (α) for a PROTAC.
-
Methodology:
-
Immobilization: Covalently immobilize one of the purified proteins (typically the E3 ligase, e.g., VHL or CRBN) onto a sensor chip surface (e.g., CM5 chip) via amine coupling.[7]
-
Binary Binding Measurement (PROTAC to E3 Ligase):
-
Prepare a series of concentrations of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.
-
Monitor the binding response (in Response Units, RU) over time to generate sensorgrams.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the KD for the binary interaction (KDbinary).[7]
-
-
Ternary Binding Measurement:
-
Prepare solutions containing a fixed, near-saturating concentration of the target protein (POI) pre-incubated with a series of concentrations of the PROTAC.[7]
-
Inject these mixtures over the immobilized E3 ligase surface. The resulting binding signal represents the formation of the ternary complex.[14]
-
Fit the sensorgram data to determine the apparent affinity for the ternary interaction (KDternary).[7]
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD (α = KDbinary / KDternary).[7] An α > 1 indicates positive cooperativity.
-
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC is the gold standard for measuring the thermodynamics of binding interactions in solution.[1] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][17]
-
Objective: To determine the thermodynamic parameters and cooperativity of ternary complex formation.
-
Methodology:
-
Sample Preparation:
-
Binary Titration (PROTAC to E3 Ligase):
-
Fill the ITC sample cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the injection syringe with a 10-20 fold higher concentration of the PROTAC solution (e.g., 100-200 µM).[1]
-
Perform a series of small injections of the PROTAC into the E3 ligase solution while measuring the heat changes.
-
Integrate the raw power data and fit the resulting binding isotherm to a one-site binding model to determine KD, ΔH, and n for the binary interaction.[1]
-
-
Ternary Titration:
-
To measure the binding of the PROTAC to the pre-formed POI-E3 ligase complex is often challenging. A common approach is to measure the binding of the POI to the PROTAC-E3 ligase complex.
-
Alternatively, and more directly for assessing cooperativity, titrate the PROTAC into a solution containing the POI pre-saturated with the E3 ligase.[17] However, a more robust method is as follows:
-
Fill the ITC cell with a solution of the E3 ligase (e.g., 10-20 µM).
-
Fill the syringe with the PROTAC (e.g., 100-200 µM) and a saturating concentration of the POI.
-
The resulting isotherm represents the binding of the PROTAC to the E3 ligase in the presence of the POI, allowing for the determination of the apparent KD for the ternary complex (KD_ternary).
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary.[17]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 9. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Alkyl vs. Ether Linkers in PROTACs: An In Vitro and In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the chemical linker connecting the target protein binder and the E3 ligase recruiter. Among the most utilized linker types, alkyl and ether (polyethylene glycol or PEG) chains represent two foundational choices, each imparting distinct physicochemical and pharmacokinetic properties to the final molecule. This guide provides an objective, data-supported comparison of alkyl and ether linkers, summarizing key in vitro and in vivo performance metrics to inform rational PROTAC design.
General Characteristics at a Glance
Alkyl and PEG chains are the most frequently used linkers in PROTAC design due to their synthetic accessibility and the ease with which their lengths can be modified.[1] However, their fundamental chemical differences dictate their impact on a PROTAC's overall performance.
-
Alkyl Linkers: Composed of saturated hydrocarbon chains, these linkers are hydrophobic and offer significant conformational flexibility.[1][2] While generally stable, their hydrophobicity can sometimes lead to poor aqueous solubility.[2][3]
-
Ether (PEG) Linkers: Characterized by repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts.[1][2] This property can enhance the solubility and cell permeability of the PROTAC molecule.[1] However, the ether linkages can be susceptible to oxidative metabolism.[3]
In Vitro Performance: Degradation Efficiency
The primary measure of a PROTAC's success in vitro is its ability to induce the degradation of the target protein, typically quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice between an alkyl and an ether linker can significantly influence these parameters, often in a target- and system-dependent manner.
Below is a summary of comparative degradation data for PROTACs employing either alkyl or ether-based linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | VHL | Alkyl | 18 | >95 | HeLa | [4] |
| BRD4 | VHL | PEG | 3.9 | >95 | HeLa | [4] |
| TBK1 | VHL | Alkyl/Ether (<12 atoms) | No degradation | N/A | N/A | [5] |
| TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 | 96 | N/A | [5] |
| CRBN | Self-degradation | Alkyl (9 atoms) | Effective Degradation | N/A | HEK293T | [5] |
| CRBN | Self-degradation | PEG (3 units) | Weak Degradation | N/A | HEK293T | [5] |
In Vivo Performance: Pharmacokinetics and Stability
A PROTAC's journey from a potent degrader in vitro to an effective therapeutic in vivo is heavily reliant on its pharmacokinetic (PK) profile. The linker plays a pivotal role in determining metabolic stability, half-life, and overall exposure.
| PROTAC | Linker Type | Half-life (t½) | Key Observation | Reference |
| BETd-1 | Alkyl (4 units) | 135 min | Longer alkyl chains (8 units) decreased half-life to 18.2 min. | [3] |
| Unnamed | PEG | Longer than aliphatic counterparts in some cases. | Ether linkages can be susceptible to CYP450-mediated O-dealkylation. | [3] |
Key Experimental Protocols
To ensure the reproducibility and accurate comparison of PROTACs with different linkers, standardized experimental protocols are essential.
Western Blot for Protein Degradation
-
Objective: To quantify the extent of target protein degradation induced by a PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., β-actin, GAPDH).
-
Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. The DC50 and Dmax values are calculated by fitting the data to a dose-response curve.
-
Liver Microsomal Stability Assay
-
Objective: To assess the metabolic stability of a PROTAC in the presence of liver enzymes.[3]
-
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the PROTAC, liver microsomes (from human, rat, or mouse), and an NADPH-regenerating system in a suitable buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[3]
-
Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the amount of the parent PROTAC remaining. The half-life (t½) is then calculated from the degradation rate.
-
Plasma Stability Assay
-
Objective: To evaluate the stability of a PROTAC in plasma, which contains various hydrolytic enzymes.[3]
-
Methodology:
-
Incubation: Spike the test PROTAC into plasma from the species of interest (e.g., human, mouse).[3]
-
Sampling: Incubate the mixture at 37°C and collect samples at different time points.[3]
-
Protein Precipitation: Stop the reaction by precipitating the plasma proteins with an organic solvent.[3]
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining PROTAC.
-
Visualizing the Process: Diagrams and Workflows
To better understand the mechanisms and experimental procedures discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a general workflow for comparing linkers.
PROTAC-mediated protein degradation pathway.
Workflow for comparing alkyl and ether linkers.
Conclusion
The choice between an alkyl and an ether linker in PROTAC design is a nuanced decision that requires careful consideration of the specific target and desired therapeutic properties. While both linker types offer the flexibility and synthetic tractability necessary for optimization, their distinct physicochemical characteristics have a profound impact on a PROTAC's solubility, permeability, metabolic stability, and ultimately, its degradation efficacy.
-
Ether (PEG) linkers can be advantageous for improving the solubility and permeability of highly lipophilic molecules.
-
Alkyl linkers may offer greater metabolic stability and are synthetically straightforward.
Ultimately, the optimal linker is highly dependent on the specific protein of interest and E3 ligase pair.[1] A systematic approach, involving the synthesis and parallel evaluation of PROTACs with both alkyl and ether linkers of varying lengths, is crucial for identifying the candidate with the most promising in vitro and in vivo properties. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to undertake such optimization studies.
References
A Comparative Guide to PROTAC Linker Strategies: Optimizing Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically dependent on the linker component that connects the target protein-binding warhead to the E3 ligase-recruiting moiety. The linker is not merely a spacer but an active modulator of the PROTAC's ability to form a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1][2][3][4][5] This guide provides a comparative analysis of different PROTAC linker strategies, supported by experimental data from case studies on Bromodomain-containing protein 4 (BRD4) and Bruton's Tyrosine Kinase (BTK) degradation.
The PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system.[6][7] A PROTAC simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[1][5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC can be recycled to engage another target protein.
Figure 1: PROTAC-mediated protein degradation pathway.
Case Study 1: Impact of PEG Linker Length on BRD4 Degradation
This case study examines a series of PROTACs designed to degrade BRD4 by recruiting the Cereblon (CRBN) E3 ligase. The PROTACs utilize the same warhead and E3 ligase ligand but differ in the length of the polyethylene glycol (PEG) linker.[2]
Quantitative Data Summary
The efficacy of these PROTACs was evaluated by measuring their half-maximal degradation concentration (DC50). A lower DC50 value indicates higher potency.
| PROTAC Linker | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Key Observation |
| PEG2 | BRD4 | CRBN | H661 | > 5000 | Not Reported | A shorter linker may hinder optimal ternary complex formation, leading to significantly reduced degradation potency.[2] |
| PEG3 | BRD4 | CRBN | H661 | Intermediate | Not Reported | An intermediate linker length shows improved but not optimal degradation.[2] |
| PEG4 | BRD4 | CRBN | H661 | < 500 | Not Reported | A longer linker length recovers potent degradation activity, suggesting it facilitates a more stable and productive ternary complex.[2] |
Note: Data is compiled from a study where experimental conditions were consistent across the tested PROTACs. While specific Dmax values were not always reported, the significant differences in DC50 values clearly indicate the impact of linker length on potency.[2]
Case Study 2: Flexible vs. Rigid Linkers for BTK Degradation
This case study compares PROTACs targeting Bruton's Tyrosine Kinase (BTK) using either flexible (alkyl/ether) or rigid linkers. The choice between a flexible and a rigid linker can significantly affect a PROTAC's conformational freedom, which in turn influences ternary complex formation and overall efficacy.[6]
Quantitative Data Summary
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observation |
| Flexible (PEG) | BTK | Cereblon | ~1-10 | >90% | Flexible linkers can adopt multiple conformations, potentially increasing the probability of forming a productive complex. Optimal activity was observed with around 7 PEG units.[6] |
| Rigid | BTK | Cereblon | ~10-50 | >80% | Rigid linkers pre-organize the PROTAC into a conformation that may be more favorable for ternary complex formation, though they can be less adaptable.[6][8] |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4][6]
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., H661 for BRD4, a Burkitt's lymphoma cell line like NAMALWA for BTK) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.[2][6]
-
Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4][6]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.[6]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., BRD4 or BTK) overnight at 4°C.
-
Probe for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading across samples.[6]
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Experimental Workflow for PROTAC Comparison
The evaluation of PROTACs with different linkers involves a systematic workflow from design to in-cell characterization.
Figure 2: A typical experimental workflow for comparing PROTACs.
Logic of Linker Optimization
The process of optimizing a PROTAC linker is iterative and guided by the principle that linker properties directly influence ternary complex formation and subsequent degradation.
Figure 3: Logic of linker length optimization.
Conclusion
The choice of linker is a critical determinant of PROTAC success. As demonstrated by the case studies on BRD4 and BTK, both linker length and composition significantly impact degradation potency. While flexible linkers like PEGs can improve physicochemical properties and offer conformational adaptability, rigid linkers may provide benefits by pre-organizing the molecule for optimal ternary complex formation. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a diverse set of linkers. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Validating PROTACs with a tert-Butyl 6-oxohexylcarbamate Linker
For Researchers, Scientists, and Drug Development Professionals: The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1] The efficacy and safety of these heterobifunctional molecules are critically dependent on their structural integrity and physicochemical properties, with the linker component playing a pivotal role. This guide provides a comprehensive comparison of analytical validation strategies for PROTACs, with a special focus on those incorporating a tert-Butyl 6-oxohexylcarbamate linker, a moiety that offers a unique combination of flexibility and potential for hydrogen bonding interactions.
The Central Role of the Linker in PROTAC Function
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two entities.[2] The linker is not merely a spacer; its length, rigidity, and chemical composition profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[3][4] An unstable linker can lead to premature degradation of the PROTAC itself, reducing its bioavailability and in vivo efficacy.[3]
Comparative Analysis of PROTAC Linker Types
The selection of a linker is a critical step in PROTAC design. Different linker classes offer distinct advantages and disadvantages in terms of stability, solubility, and their influence on ternary complex formation. While specific data for PROTACs containing a this compound linker is not extensively published, we can infer its likely properties and compare them to other common linker types.
| Linker Type | Key Features | Metabolic Stability | Chemical Stability | Common Degradation Pathways |
| Alkyl Chains | Simple, synthetically accessible, hydrophobic.[3] | Generally high stability against cleavage.[3] | Susceptible to oxidation.[3] | Cytochrome P450 (CYP)-mediated hydroxylation.[3] |
| Polyethylene Glycol (PEG) | Hydrophilic, improves solubility.[3] | Can be more susceptible to enzymatic degradation than alkyl chains.[3] | Generally stable but can undergo oxidation. | Progressive shortening via ether peroxidation.[3] |
| Alkyl/PEG Hybrids | Balances hydrophilicity and lipophilicity.[3] | Varies based on the ratio of alkyl to PEG units. | Generally stable. | Susceptible to both hydroxylation and peroxidation. |
| Rigid Linkers (e.g., piperazine/piperidine) | Pre-organizes the PROTAC into a bioactive conformation, potentially enhancing potency and metabolic stability.[4] | Generally high. | High. | Ring oxidation. |
| This compound (Inferred) | Contains a carbamate group that can participate in hydrogen bonding, potentially influencing ternary complex stability. The alkyl chain provides flexibility. | The carbamate bond is generally stable, but may be susceptible to hydrolysis by esterases. | The tert-butyl protecting group can be labile under acidic conditions. | Hydrolysis of the carbamate or ester bond. |
Key Analytical Validation Experiments for PROTACs
A robust analytical validation workflow is essential to ensure the quality, consistency, and efficacy of a PROTAC. This involves a combination of techniques to confirm the structure, purity, stability, and biological activity of the molecule.
Structural Characterization and Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for assessing the purity of a PROTAC and identifying any impurities or degradation products.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, confirming the identity and connectivity of the warhead, linker, and E3 ligase ligand.[2] Both 1H and 13C NMR are crucial for unambiguous structure elucidation.
High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the molecular weight of the PROTAC, further confirming its identity.[2]
Stability Assessment
The stability of a PROTAC is a critical parameter that influences its shelf-life and in vivo performance.
Forced degradation studies are performed to identify potential degradation pathways and the intrinsic stability of the molecule. This involves exposing the PROTAC to harsh conditions such as acid, base, oxidation, heat, and light.
Metabolic stability assays in liver microsomes or plasma are conducted to evaluate the susceptibility of the PROTAC to enzymatic degradation.[3]
Functional Validation
Western Blotting is a cornerstone technique for quantifying the degradation of the target protein.[5][6][7] This method is used to determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Experimental Protocols
Detailed Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the key steps for assessing the ability of a PROTAC to induce the degradation of a target protein in a cellular context.[5][6][7][8][9][10]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (typically ranging from nanomolar to micromolar concentrations) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
Normalize the protein concentrations of all samples to ensure equal loading onto the gel.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Data Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
General Protocol for LC-MS/MS Quantification of PROTACs
This protocol provides a general framework for the quantitative analysis of PROTACs in biological matrices, which is crucial for pharmacokinetic studies.[11]
1. Sample Preparation:
-
To a known volume of plasma or tissue homogenate, add an internal standard (a structurally similar molecule).
-
Precipitate the proteins by adding a solvent such as acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Separation:
-
Inject the supernatant onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
3. Mass Spectrometric Detection:
-
Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and selective quantification.
-
Optimize the precursor-to-product ion transitions for the PROTAC and the internal standard.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of the PROTAC in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the PROTAC Workflow and Signaling Pathway
To better understand the processes involved in PROTAC validation, the following diagrams illustrate the experimental workflow and the underlying biological pathway.
Caption: Experimental workflow for the analytical validation of PROTACs.
Caption: PROTAC-mediated protein degradation signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471) - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking tert-Butyl 6-oxohexylcarbamate Against Novel PROTAC Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The linker's length, composition, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.
This guide provides an objective comparison of the performance of a PROTAC incorporating a standard alkyl linker, exemplified by structures derived from tert-Butyl 6-oxohexylcarbamate, against a variety of novel PROTAC linkers. The information presented herein, supported by experimental data from various studies, is intended to aid researchers in the rational design of next-generation protein degraders.
Data Presentation: Quantitative Comparison of PROTAC Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, comparing the performance of different linker types. It is important to note that the data is compiled from different studies targeting various proteins in different cell lines, and direct comparisons should be made with caution.
Table 1: Performance of PROTACs with Alkyl and PEG Linkers Targeting Bruton's Tyrosine Kinase (BTK)
| PROTAC | Linker Type | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| BTK Degrader-1 | C6 Alkyl | Pomalidomide | 10.9 | >90 | Mino |
| PTD10 | PEG-based | Pomalidomide | 0.5 | >90 | TMD8 |
| UBX-382 | Not Specified | Not Specified | 4.5 | >90 | DLBCL |
Table 2: Performance of PROTACs with Various Linkers Targeting Bromodomain-containing protein 4 (BRD4)
| PROTAC | Linker Type | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| dBET6 | PEG-based | Cereblon | 18 | >90 | Jurkat |
| GNE-987 GSH linker-2 | Not Specified | von Hippel-Lindau | 0.23 | >90 | PC3 |
| PROTAC 1 | PEG-based | Pomalidomide | <1 | >90 | Burkitt's lymphoma cells |
| PROTAC 3 | Not Specified | Thalidomide | 0.1-0.3 | >90 | RS4;11 |
| PROTAC 4 | Not Specified | Lenalidomide | pM range | >90 | MV-4-11, MOLM-13, RS4;11 |
Table 3: Performance of PROTACs with Alkyl and Other Linkers Targeting Extracellular signal-regulated kinases 1/2 (ERK1/2)
| PROTAC | Linker Type | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| B1-10J | C10 Alkyl | Cereblon | 102 | >65 | HCT116 |
| B2-12 | C12 Alkyl | von Hippel-Lindau | ~300-400 | >65 | A375 |
| B2-14 | C14 Alkyl | von Hippel-Lindau | ~300-400 | >65 | A375 |
| 50 | Not Specified | Cereblon | MEK1: 118, MEK2: 55 | >90 | HT-29 |
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Caption: Logical relationships between linker properties and PROTAC performance.
Experimental Protocols
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, VCaP, or a relevant cancer cell line) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTACs in fresh cell culture medium. A typical concentration range spans from picomolar to micromolar to capture the full dose-response curve.
-
Treat the cells with the different concentrations of the PROTACs for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for the Western blot.
c. SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
d. Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane several times to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again to remove unbound secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin).
e. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
a. Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
-
Immobilization: One of the binding partners (e.g., the E3 ligase or the target protein) is immobilized on a sensor chip.
-
Analyte Injection: A solution containing the PROTAC and the other binding partner (the analyte) is flowed over the sensor surface.
-
Binding Measurement: The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Data Analysis: The binding data is fitted to a suitable kinetic model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). By comparing the binding of the PROTAC alone to the binding in the presence of the target protein, the formation of the ternary complex and the cooperativity of binding can be assessed.
b. Fluorescence Polarization (FP): FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.
-
Probe Preparation: A fluorescently labeled version of one of the binding partners (e.g., a fluorescently tagged E3 ligase ligand or target protein ligand) is prepared.
-
Binding Reaction: The fluorescent probe is incubated with its binding partner in the presence of varying concentrations of the PROTAC.
-
Polarization Measurement: The fluorescence polarization of the sample is measured. When the small fluorescent probe binds to its larger partner and the PROTAC to form a ternary complex, its tumbling rate slows down, leading to an increase in the fluorescence polarization.
-
Data Analysis: The change in fluorescence polarization is plotted against the PROTAC concentration to determine the binding affinity (KD) for the ternary complex formation.
Safety Operating Guide
Navigating the Safe Disposal of tert-Butyl 6-oxohexylcarbamate: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For compounds like tert-Butyl 6-oxohexylcarbamate, a structured disposal plan is essential. This guide provides a framework for its responsible management, from handling to final disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While specific hazards are not detailed without an SDS, general precautions for handling organic chemicals should be followed.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical safety goggles and/or a face shield. | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU). A face shield is recommended when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are generally suitable for incidental contact. For prolonged handling, consult the glove manufacturer's resistance guide. Always use proper glove removal techniques.[1] |
| Body Protection | Laboratory coat. | A standard laboratory coat should be worn. For larger quantities, a chemical-resistant apron is advisable.[1] |
| Respiratory Protection | Use in a well-ventilated area. | All work involving this chemical should be conducted in a certified chemical fume hood to minimize inhalation of potential vapors.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in accordance with institutional guidelines and local, regional, and national regulations.[3][4][5]
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.[6][7]
-
The label should include "Hazardous Waste," the full chemical name "this compound," and any known hazard information.[6]
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[2][8]
-
-
Container Management:
-
Handling of Spills and Contaminated Materials:
-
For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[1][7]
-
Carefully collect the absorbent material and place it into the labeled hazardous waste container.[6][7]
-
Decontaminate the spill area and any contaminated equipment. All contaminated materials, including PPE, must be disposed of as hazardous waste.[6]
-
-
Storage and Collection:
-
Store the waste container in a designated and properly labeled Satellite Accumulation Area (SAA) at or near the point of generation.[6]
-
Provide secondary containment, such as a spill tray, to mitigate potential leaks.[6]
-
Arrange for the collection of the waste by a licensed hazardous waste disposal contractor or your institution's EHS department.[6][7] Ensure all institutional and regulatory paperwork is completed accurately.[6]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of a chemical like this compound, particularly when a specific SDS is unavailable.
Caption: Disposal decision workflow for this compound.
It is imperative to avoid releasing this compound into the environment.[3][4][5] Do not empty it into drains.[3][4][8] By adhering to these general guidelines and consulting with safety professionals, you can ensure the safe and compliant disposal of this chemical, thereby protecting yourself, your colleagues, and the environment.
References
Personal protective equipment for handling tert-Butyl 6-oxohexylcarbamate
This guide provides immediate, essential safety protocols and logistical information for handling tert-Butyl 6-oxohexylcarbamate. It is intended for researchers, scientists, and drug development professionals to foster a secure research environment. Note that a specific Safety Data Sheet (SDS) for this compound was not located; therefore, this guidance is based on data from structurally similar compounds, such as tert-Butyl carbamate. A thorough, site-specific risk assessment should always be conducted before handling this chemical.[1]
Chemical Safety Overview
Hazard Identification (Based on Structurally Similar Compounds):
-
Health Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] Some carbamates are suspected of causing cancer.[4]
-
Physical Hazards: The product in its delivered form is not considered a dust explosion hazard; however, the accumulation of fine dust could potentially lead to a dust explosion.[4] It is important to avoid dust formation.[5]
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] | To prevent eye contact which can cause serious irritation.[2][3][4] |
| Hand Protection | Wear appropriate chemical-resistant protective gloves to prevent skin exposure.[4][5] | To avoid skin contact which may cause irritation or allergic reactions.[2][3] |
| Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[4][5] | To protect the skin from accidental splashes or contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dusts are generated or if irritation is experienced.[4] | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[2] |
Experimental Protocols: Handling and Disposal
Safe Handling Protocol:
-
Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[4] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Handling the Compound: Avoid contact with eyes, skin, and clothing.[4] Minimize dust generation and accumulation.[4][5] Do not inhale the substance.[4]
-
After Handling: Wash hands and face thoroughly after handling.[4] Remove contaminated clothing and wash it before reuse.[1] Do not eat, drink, or smoke in work areas.[4]
Spill and Emergency Procedures:
-
Small Spills: For small spills, carefully sweep up the solid material and place it into a suitable, clean, dry, closed container for disposal.[4][5] Use absorbent paper to pick up any remaining material.
-
General Spills: Clean up spills immediately, observing all safety precautions. Avoid generating dusty conditions and ensure adequate ventilation.
-
First Aid - Eyes: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
-
First Aid - Skin: In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]
Disposal Plan:
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5] Do not empty into drains.[5] Dispose of the container and unused contents in accordance with federal, state, and local requirements.
Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
